molecular formula C8H6F2N2OS B018911 5-Difluoromethoxy-2-mercaptobenzimidazole CAS No. 97963-62-7

5-Difluoromethoxy-2-mercaptobenzimidazole

Cat. No.: B018911
CAS No.: 97963-62-7
M. Wt: 216.21 g/mol
InChI Key: HJMVPNAZPFZXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethoxy)-1H-benzimidazole-2-thiol ( 97963-62-7) is a key benzimidazole derivative of significant interest in pharmaceutical research and analysis. With a molecular formula of C 8 H 6 F 2 N 2 OS and a molecular weight of 216.21 g/mol, this compound is most widely recognized as Pantoprazole Related Compound C , a designated impurity in pantoprazole sodium sesquihydrate according to both EP and USP monographs . As such, it serves as a critical pharmaceutical reference standard for ensuring the quality, safety, and efficacy of pantoprazole active pharmaceutical ingredients (APIs) and finished drug products through accurate identification and quantification of impurities during stability testing and compliance analysis . In the research laboratory, this compound is valuable for method development and validation. It can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (or formic acid for MS-compatible applications) . These applications are scalable from analytical determination to preparative isolation for further pharmacokinetic or degradation studies . Researchers should note the following handling and specifications: The compound has the SMILES structure FC(F)Oc1ccc2[nH]c(S)nc2c1 . It is recommended to be stored sealed in dry conditions, preferably in a freezer at -20°C . As a laboratory chemical, it is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(difluoromethoxy)-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)12-8(14)11-5/h1-3,7H,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMVPNAZPFZXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80243352
Record name 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97963-62-7
Record name 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97963-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097963627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(DIFLUOROMETHOXY)-1H-BENZIMIDAZOLE-2-THIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39P59C89NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), most notably the proton pump inhibitor Pantoprazole.[1][2] This document details two prominent synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound, also known by other names including Pantoprazole Related Compound C, is a heterocyclic compound featuring a benzimidazole core substituted with a difluoromethoxy group and a thiol group.[3] The presence of the difluoromethoxy group is significant in medicinal chemistry as it can enhance the metabolic stability and membrane permeability of drug candidates.[1] This intermediate is crucial for the synthesis of Pantoprazole, which functions by irreversibly inhibiting the H+/K+-ATPase proton pump in the stomach.[2][4]

Two primary synthesis pathways are prevalent in the literature: a multi-step synthesis commencing from 4-hydroxy acetanilide and a more direct route starting from 4-difluoromethoxy-o-phenylenediamine. This guide will elaborate on both methodologies.

Pathway 1: Multi-step Synthesis from 4-Hydroxy Acetanilide

This convergent synthesis route involves a sequence of five key transformations: difluoromethylation, nitration, hydrolysis, reduction, and cyclization.[4][5]

Logical Workflow for Multi-step Synthesis

G A 4-Hydroxy Acetanilide B N-[4-(difluoromethoxy)phenyl]acetamide A->B Difluoromethylation C N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide B->C Nitration D [4-(difluoromethoxy)-2-nitrophenyl]amine C->D Hydrolysis E 4-(difluoromethoxy)benzene-1,2-diamine D->E Reduction F This compound E->F Cyclization G A 4-Difluoromethoxy-o-phenylenediamine B This compound A->B Condensation & Cyclization (Carbon Disulfide, Alkali)

References

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Difluoromethoxy-2-mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Difluoromethoxy-2-mercaptobenzimidazole is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the proton pump inhibitor (PPI) pantoprazole. While direct pharmacological data on this compound is scarce, its mechanism of action is intrinsically linked to that of pantoprazole, a widely used drug for treating acid-related gastrointestinal disorders. This technical guide elucidates the core mechanism of action, focusing on its transformation into pantoprazole and the subsequent inhibition of the gastric H+/K+-ATPase. Additionally, this guide will touch upon the synthesis process and other potential, though less characterized, biological activities of related benzimidazole structures.

Introduction: The Primary Role of this compound

This compound serves as a key building block in the industrial synthesis of pantoprazole.[1] It is also known as Pantoprazole Related Compound C, a designated impurity that is monitored during the manufacturing of the final drug product.[2] Its chemical structure provides the necessary benzimidazole core that is fundamental to the activity of pantoprazole. Although benzimidazole derivatives have been explored for a range of biological activities, the primary significance of this compound in pharmacology is as a precursor to pantoprazole.[3]

The Transformation to Pantoprazole: A Synthetic Overview

The journey from this compound to the active pharmaceutical ingredient pantoprazole involves a key synthetic step. This process typically involves the condensation of this compound with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate.[1][4] This intermediate is then oxidized to create the final sulfoxide structure of pantoprazole.[4]

Synthesis_of_Pantoprazole cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 5-Difluoromethoxy- 2-mercaptobenzimidazole Condensation Condensation Reactant1->Condensation Reactant2 2-Chloromethyl-3,4- dimethoxypyridine HCl Reactant2->Condensation Intermediate Thioether Intermediate Condensation->Intermediate Formation of thioether linkage Oxidation Oxidation Product Pantoprazole Oxidation->Product Formation of sulfoxide Intermediate->Oxidation

Figure 1: Synthetic Pathway from this compound to Pantoprazole.

Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase by Pantoprazole

The therapeutic effect of pantoprazole is achieved through the irreversible inhibition of the gastric hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase), commonly known as the proton pump.[2][5] This enzyme is located in the secretory membranes of parietal cells in the stomach and is the final step in the secretion of gastric acid.[6]

Activation of the Prodrug

Pantoprazole is administered as an inactive prodrug.[6] Its activation is a pH-dependent process that occurs in the acidic environment of the parietal cell canaliculi.[7][8] The drug accumulates in these acidic spaces, where it undergoes a two-step protonation. This leads to a molecular rearrangement, converting the inactive pantoprazole into its active form, a cyclic sulfenamide.[9]

Covalent Binding and Irreversible Inhibition

The activated sulfenamide is highly reactive and forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+-ATPase.[10][11] Specifically, pantoprazole has been shown to bind to cysteine residues 813 and 822, which are located on the luminal side of the proton pump.[11] This covalent modification irreversibly inactivates the enzyme, thereby inhibiting the transport of H+ ions into the gastric lumen.[2][5] The inhibition of both basal and stimulated acid secretion is a direct result of this action.[2]

Pantoprazole_Mechanism_of_Action cluster_parietal_cell Parietal Cell cluster_acidic_canaliculus Acidic Canaliculus (pH < 4) cluster_membrane Secretory Membrane cluster_lumen Gastric Lumen Pantoprazole_inactive Pantoprazole (Inactive Prodrug) Protonation1 First Protonation (Pyridine) Pantoprazole_inactive->Protonation1 Accumulation Protonation2 Second Protonation (Benzimidazole) Protonation1->Protonation2 Rearrangement Molecular Rearrangement Protonation2->Rearrangement Pantoprazole_active Cyclic Sulfenamide (Active Form) Rearrangement->Pantoprazole_active ProtonPump H+/K+-ATPase (Proton Pump) Pantoprazole_active->ProtonPump Covalent Binding to Cys813 & Cys822 H_ion H+ ProtonPump->H_ion Inhibited K_ion_cell K+ ProtonPump->K_ion_cell ADP ADP + Pi ProtonPump->ADP Gastric_Acid Gastric Acid (HCl) H_ion->Gastric_Acid Cl_ion Cl- Cl_ion->Gastric_Acid K_ion_lumen K+ K_ion_lumen->ProtonPump ATP ATP ATP->ProtonPump

Figure 2: Mechanism of Pantoprazole Action on the Gastric Proton Pump.
Pharmacodynamic Effects

The irreversible nature of the binding of pantoprazole to the proton pump results in a prolonged antisecretory effect that lasts longer than 24 hours, far exceeding the plasma half-life of the drug.[2][7] Restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase enzymes.[5][12]

Table 1: Pharmacodynamic Properties of Pantoprazole

ParameterValue/DescriptionReference(s)
Onset of ActionMaximal effect between 2 and 6 hours after administration.[5]
Inhibition of Acid Secretion (single 40 mg dose)~51% mean inhibition by 2.5 hours.[8]
Inhibition of Acid Secretion (after 7 days of 40 mg once daily)~85% mean inhibition.[7]
Duration of Action> 24 hours due to irreversible binding.[2][7]
Target EnzymeH+/K+-ATPase in gastric parietal cells.[2][6]
Binding SiteCysteine residues (e.g., Cys813, Cys822) on the luminal surface.[11]
ActivationpH-dependent in the acidic canaliculi of parietal cells.[6][7]

Experimental Protocols: H+/K+-ATPase Inhibition Assay

The inhibitory activity of compounds like pantoprazole on the H+/K+-ATPase is typically evaluated using in vitro assays with isolated gastric vesicles or purified enzyme preparations.

Preparation of H+/K+-ATPase-Rich Microsomes
  • Gastric mucosa from a suitable animal model (e.g., sheep, pig, or rabbit) is scraped and homogenized in a buffered solution.[13]

  • The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.[13]

  • The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford assay.[14]

H+/K+-ATPase Activity Assay
  • The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.[15]

  • The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., pantoprazole) or a vehicle control.[16]

  • The reaction is initiated by the addition of ATP in a buffer containing MgCl2 and KCl.[15][16]

  • After a defined incubation period at 37°C, the reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid).[16]

  • The amount of released Pi is quantified spectrophotometrically, often by forming a colored complex with ammonium molybdate.[14][17]

  • The inhibitory activity is calculated by comparing the enzyme activity in the presence of the test compound to the control.

ATPase_Inhibition_Assay_Workflow cluster_preparation Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Gastric_Mucosa Gastric Mucosa (e.g., Sheep) Homogenization Homogenization Gastric_Mucosa->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes H+/K+-ATPase-rich Microsomes Centrifugation->Microsomes Preincubation Pre-incubation with Test Compound Microsomes->Preincubation Reaction_Initiation Add ATP, MgCl2, KCl Preincubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Stop with Acid Incubation->Reaction_Termination Quantification Quantify Released Pi (Spectrophotometry) Reaction_Termination->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 3: General Workflow for an In Vitro H+/K+-ATPase Inhibition Assay.

Other Potential Biological Activities

While the primary role of this compound is as a synthetic intermediate for pantoprazole, the broader class of benzimidazole derivatives has been investigated for various other pharmacological activities. It is important to note that specific data for this compound in these areas is limited.

One area of interest is the potential for benzimidazole derivatives to act as α-glucosidase inhibitors, which could have applications in the management of diabetes.[18][19] Studies have shown that certain benzimidazole-based compounds can inhibit α-glucosidase with varying potencies.[20][21][22][23] However, the direct inhibitory effect of this compound on α-glucosidase has not been extensively characterized.

Conclusion

The mechanism of action of this compound is best understood through its role as a key precursor to the proton pump inhibitor, pantoprazole. While not pharmacologically active in its own right for gastric acid suppression, its chemical structure is essential for the synthesis of pantoprazole. The resulting pantoprazole molecule, after a pH-dependent activation in parietal cells, acts as a potent and irreversible inhibitor of the H+/K+-ATPase. This targeted and covalent inhibition of the final step in gastric acid secretion underscores the therapeutic efficacy of this class of drugs. Further research into the direct biological activities of this compound and its derivatives may reveal novel therapeutic applications beyond its established role in the synthesis of proton pump inhibitors.

References

The Cornerstone of Proton Pump Inhibition: An In-depth Technical Guide to 5-Difluoromethoxy-2-mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and development surrounding 5-Difluoromethoxy-2-mercaptobenzimidazole, a pivotal intermediate in the synthesis of the highly successful proton pump inhibitor (PPI), Pantoprazole. While not a therapeutic agent in itself, the unique chemical properties of this benzimidazole derivative were instrumental in the creation of a drug that has impacted millions of lives. This document will delve into its synthesis, physicochemical properties, and its ultimate role in the mechanism of action of Pantoprazole.

Physicochemical Properties

This compound is a pale yellow solid with a molecular formula of C₈H₆F₂N₂OS and a molecular weight of 216.21 g/mol .[1] Its key physical and chemical characteristics are summarized in the table below, highlighting its suitability as a stable and reactive intermediate for pharmaceutical synthesis.

PropertyValueReferences
Molecular Formula C₈H₆F₂N₂OS[1]
Molecular Weight 216.21 g/mol [1]
Melting Point 239-243 °C[1][2][3][4][5]
Boiling Point (Predicted) 303.5 ± 52.0 °C[1][2]
Density (Predicted) 1.52 ± 0.1 g/cm³[1][2]
pKa (Predicted) 9.77 ± 0.30[2]
Appearance Pale Yellow Solid / White or off-white crystalline powder[2][4][6]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
Storage Temperature 3-5 °C or under -20°C (freezer)[2][3]

The Genesis of a Proton Pump Inhibitor: Synthesis of this compound

The synthesis of this compound is a critical first step in the production of Pantoprazole. Early research and subsequent process development have led to several efficient synthetic routes. The most common approach involves the cyclization of a substituted o-phenylenediamine with a thiocarbonyl source.

Experimental Protocols

Method 1: Cyclization of 4-Difluoromethoxy-o-phenylenediamine with Carbon Disulfide

This widely employed method involves the reaction of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in the presence of a base.

  • Materials: 4-difluoromethoxy-o-phenylenediamine, carbon disulfide, sodium hydroxide (or other suitable base), water, and a suitable acid for neutralization (e.g., hydrochloric acid, sulfuric acid).[6][7]

  • Procedure:

    • 4-difluoromethoxy-o-phenylenediamine is dissolved in an aqueous solution of a base (e.g., 10% w/v sodium hydroxide).

    • The solution is cooled to 0-5 °C.

    • Carbon disulfide is added dropwise to the cooled solution, leading to the formation of a thiolate intermediate.

    • The reaction mixture is then subjected to a two-stage heating process: a condensation stage at a lower temperature (e.g., 25-60 °C) followed by a cyclization stage at a higher temperature (e.g., 60-100 °C).[7]

    • After the reaction is complete, the mixture is treated with an acid to neutralize the base and precipitate the crude this compound.[6]

    • The precipitate is then filtered, washed, and dried to yield the final product.

Method 2: Improved Synthesis from 4-Hydroxy Acetanilide

An alternative, multi-step synthesis starting from the readily available 4-hydroxy acetanilide has also been developed.[8][9] This route involves the introduction of the difluoromethoxy group, followed by nitration, reduction, and finally, cyclization.

  • Step 1: Difluoromethoxylation: 4-hydroxy acetanilide is reacted with a difluoromethlating agent in the presence of a base.

  • Step 2: Nitration: The resulting N-[4-(difluoromethoxy)phenyl]acetamide is nitrated to introduce a nitro group at the 2-position of the benzene ring.

  • Step 3: Hydrolysis: The acetamido group is hydrolyzed to an amino group.

  • Step 4: Reduction: The nitro group is reduced to a second amino group, forming 4-difluoromethoxy-o-phenylenediamine.

  • Step 5: Cyclization: The resulting diamine is then cyclized with carbon disulfide as described in Method 1 to yield this compound.[8][9]

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Pantoprazole

This compound serves as the benzimidazole core of Pantoprazole. The subsequent steps in the synthesis involve the coupling of this intermediate with a substituted pyridine moiety and subsequent oxidation.

Experimental Protocol: Synthesis of Pantoprazole
  • Step 1: Coupling Reaction: this compound is reacted with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the presence of a base.[10] This reaction forms the thioether linkage between the benzimidazole and pyridine rings.

  • Step 2: Oxidation: The resulting sulfide intermediate is then oxidized to a sulfoxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This oxidation step is crucial for the activity of the final drug.[11]

  • Step 3: Salt Formation: The Pantoprazole base is then typically converted to its sodium salt, often as a sesquihydrate, to improve its stability and solubility for pharmaceutical formulations.[11]

Visualizing the Path to Acidity Control

To better understand the processes involved, the following diagrams illustrate the synthetic workflow and the ultimate mechanism of action of the final product, Pantoprazole.

G cluster_synthesis Synthesis of this compound cluster_pantoprazole Synthesis of Pantoprazole 4-Difluoromethoxy-o-phenylenediamine 4-Difluoromethoxy-o-phenylenediamine Condensation & Cyclization Condensation & Cyclization 4-Difluoromethoxy-o-phenylenediamine->Condensation & Cyclization Carbon Disulfide Carbon Disulfide Carbon Disulfide->Condensation & Cyclization Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Condensation & Cyclization This compound This compound Condensation & Cyclization->this compound 5-Difluoromethoxy-2-mercaptobenzimidazole_2 This compound Coupling Reaction Coupling Reaction 5-Difluoromethoxy-2-mercaptobenzimidazole_2->Coupling Reaction 2-Chloromethyl-3,4-dimethoxypyridine HCl 2-Chloromethyl-3,4-dimethoxypyridine HCl 2-Chloromethyl-3,4-dimethoxypyridine HCl->Coupling Reaction Sulfide Intermediate Sulfide Intermediate Coupling Reaction->Sulfide Intermediate Oxidation Oxidation Sulfide Intermediate->Oxidation Pantoprazole Pantoprazole Oxidation->Pantoprazole

Caption: Synthetic workflow from starting materials to Pantoprazole.

G cluster_parietal_cell Parietal Cell Pantoprazole_inactive Pantoprazole (Inactive Prodrug) Acidic_Canaliculus Acidic Canaliculus Pantoprazole_inactive->Acidic_Canaliculus Accumulation Pantoprazole_active Active Sulfenamide Acidic_Canaliculus->Pantoprazole_active Acid-catalyzed conversion Proton_Pump H+/K+ ATPase (Proton Pump) Pantoprazole_active->Proton_Pump Covalent Inhibition H_out H+ (to Stomach Lumen) Proton_Pump->H_out Pumps H+ out Stomach_Lumen Stomach Lumen H_out->Stomach_Lumen K_in K+ (into cell) K_in->Proton_Pump Pumps K+ in

Caption: Mechanism of action of Pantoprazole.

The Ultimate Function: Inhibition of the Gastric Proton Pump

The early research into this compound was driven by the goal of creating a potent and stable inhibitor of the gastric H+/K+ ATPase, also known as the proton pump. Pantoprazole, the culmination of this research, is a prodrug that, after systemic absorption, accumulates in the acidic environment of the parietal cells of the stomach lining.[12] There, it undergoes an acid-catalyzed conversion to its active form, a cyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, irreversibly inhibiting the pump's activity and thereby reducing gastric acid secretion.[12]

Conclusion

While this compound may not be a household name, its role in the development of Pantoprazole is a testament to the importance of intermediate compounds in medicinal chemistry. The early research that identified its utility as a stable and reactive core structure paved the way for a new generation of acid-suppressing medications. This technical guide has provided a glimpse into the foundational chemistry that underpins a globally significant pharmaceutical, offering valuable insights for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to 5-Difluoromethoxy-2-mercaptobenzimidazole Structural Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Among these, 5-Difluoromethoxy-2-mercaptobenzimidazole stands out as a key intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1] Structural modification of this core offers a promising avenue for the discovery of novel drug candidates with potentially enhanced or new pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activities of structural analogs of this compound, aimed at researchers, scientists, and drug development professionals.

Synthesis of this compound and its Analogs

The primary synthetic route to this compound involves the cyclization of a substituted o-phenylenediamine with a thiocarbonyl source.[2][3] Analogs can be generated by modifying the substituents on the benzimidazole ring or by derivatizing the mercapto group.

Core Synthesis:

A common method for synthesizing the core structure is the reaction of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in the presence of a base.[3] This process typically involves a condensation reaction followed by cyclization.[3]

Experimental Protocol: Synthesis of this compound [2]

  • Reaction Setup: A mixture of 4-hydroxy acetanilide and isopropyl alcohol is treated with sodium hydroxide and a catalytic amount of PEG-600.

  • Difluoromethoxylation: The reaction mass is heated, and difluoromethylenechloride gas is purged through the mixture while maintaining a pH above 9.

  • Nitration and Hydrolysis: The resulting N-[4-(difluoromethoxy)phenyl]acetamide is nitrated, followed by hydrolysis to yield [4-(difluoromethoxy)-2-nitrophenyl]amine.

  • Reduction: The nitro group is reduced to an amine, for example, using Raney nickel and hydrazine hydrate.

  • Cyclization: The resulting 4-difluoromethoxy-o-phenylenediamine is refluxed with carbon disulfide to afford this compound.

  • Purification: The crude product is purified by recrystallization, for instance, from methanol and water.

Synthesis of Structural Analogs:

Structural diversity can be introduced through various synthetic strategies:

  • N-Alkylation and S-Alkylation: The nitrogen and sulfur atoms of the 2-mercaptobenzimidazole core can be alkylated using various alkyl halides to introduce different functional groups.[4]

  • Mannich Reaction: This reaction allows for the introduction of aminomethyl groups at the nitrogen positions.

  • Acylation: The nitrogen or sulfur atoms can be acylated to introduce acyl moieties.

  • Modification of the 5-alkoxy group: Different alkoxy groups can be introduced at the 5-position by starting with the corresponding substituted o-phenylenediamines.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthetic Pathway cluster_intermediate Key Intermediate cluster_analogs Analog Synthesis 4-hydroxy acetanilide 4-hydroxy acetanilide Difluoromethoxylation Difluoromethoxylation 4-hydroxy acetanilide->Difluoromethoxylation Difluoromethylenechloride Difluoromethylenechloride Difluoromethylenechloride->Difluoromethoxylation Nitration_Hydrolysis Nitration & Hydrolysis Difluoromethoxylation->Nitration_Hydrolysis Reduction Reduction Nitration_Hydrolysis->Reduction Cyclization Cyclization Reduction->Cyclization Core_Molecule 5-Difluoromethoxy- 2-mercaptobenzimidazole Cyclization->Core_Molecule N_S_Alkylation N- and S-Alkylation Core_Molecule->N_S_Alkylation Mannich_Reaction Mannich Reaction Core_Molecule->Mannich_Reaction Acylation Acylation Core_Molecule->Acylation

Synthetic workflow for this compound and its analogs.

Mechanism of Action: Proton Pump Inhibition

The primary and most well-studied mechanism of action for pantoprazole, and by extension its structural analogs, is the irreversible inhibition of the gastric H+/K+-ATPase, also known as the proton pump.[5][6] This enzyme is responsible for the final step in gastric acid secretion.[6]

Activation and Covalent Binding:

Substituted benzimidazoles like pantoprazole are prodrugs that require activation in an acidic environment.[7] The activation process involves a series of protonations and rearrangements to form a reactive sulfenamide intermediate.[8][9] This cationic sulfenamide then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.[6][10]

PPI_Mechanism cluster_drug Drug Action cluster_target Cellular Target cluster_effect Physiological Effect Prodrug Benzimidazole Prodrug (e.g., Pantoprazole) Activation Acid-catalyzed Activation Prodrug->Activation in acidic canaliculus Active_Form Reactive Sulfenamide Activation->Active_Form Inhibition Irreversible Inhibition Active_Form->Inhibition Parietal_Cell Gastric Parietal Cell Proton_Pump H+/K+-ATPase (Proton Pump) Parietal_Cell->Proton_Pump Proton_Pump->Inhibition Acid_Secretion Decreased Gastric Acid Secretion Inhibition->Acid_Secretion

Signaling pathway of proton pump inhibition by benzimidazole analogs.

Structure-Activity Relationship (SAR) for Proton Pump Inhibition:

The potency and selectivity of PPIs are influenced by the substituents on both the benzimidazole and pyridine rings.[9]

  • Benzimidazole Ring: Electron-donating groups at the 5-position of the benzimidazole ring can enhance the rate of formation of the active sulfenamide intermediate, thereby increasing the inhibitory activity.[9]

  • Pyridine Ring: The pKa of the pyridine nitrogen is crucial for the accumulation of the drug in the acidic parietal cell canaliculus.[9]

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

A common method to assess the proton pump inhibitory activity of compounds is to measure their effect on the ATPase activity of isolated gastric vesicles.

  • Preparation of H+/K+-ATPase Vesicles: Gastric membrane vesicles rich in H+/K+-ATPase are typically isolated from the stomachs of animal models (e.g., hog or rabbit).

  • Assay Conditions: The assay is performed in a buffer system that supports ATPase activity. The reaction mixture contains the isolated vesicles, ATP as the substrate, and the test compound at various concentrations.

  • Measurement of ATPase Activity: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: The percentage of inhibition is calculated by comparing the ATPase activity in the presence of the test compound to that of a control (without the compound). The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined.

Biological Activities of Structural Analogs

While the primary focus of this compound analogs has been on proton pump inhibition, the broader benzimidazole class exhibits a wide range of other biological activities.

Anticancer Activity:

Several studies have investigated the cytotoxic effects of benzimidazole derivatives, including pantoprazole, against various cancer cell lines.[11][12][13][14][15] The proposed mechanisms for their anticancer effects include the inhibition of T-cell-originated protein kinase (TOPK) and the induction of apoptosis.[11][15]

Table 1: In Vitro Cytotoxicity of Pantoprazole

Cell LineCancer TypeIC50 (µM)Reference
HCT 116Colorectal Cancer~50[11][14]
SW480Colorectal Cancer>100[11][14]
WiDrColorectal Cancer>100[11][14]
SH-SY5YNeuroblastomaNo significant cytotoxicity[12]
K562Leukemia>100 (except at 500 and 1000 µM)[13]

Antimicrobial Activity:

2-Mercaptobenzimidazole derivatives have been shown to possess significant antibacterial and antifungal activities. The mechanism of action is thought to involve the inhibition of microbial growth through various pathways.

Table 2: Antimicrobial Activity of Selected 2-Mercaptobenzimidazole Derivatives

CompoundMicroorganismMIC (µM/ml)Reference
Compound 8Pseudomonas aeruginosa2.41[8]
Compound 8Aspergillus niger1.20[8]
Compound 10Staphylococcus epidermidis2.50[8]
Compound 10Staphylococcus aureus2.50[8]
Compound 20Escherichia coli2.34[8]
Compound 25Candida albicans1.46[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay) [11]

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • MTS Reagent Addition: After the treatment period, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent (PES) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to convert the MTS into a formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Compound_Addition Add test compounds at various concentrations Cell_Seeding->Compound_Addition Incubation_24_48h Incubate for 24-48 hours Compound_Addition->Incubation_24_48h MTS_Addition Add MTS reagent Incubation_24_48h->MTS_Addition Incubation_Formazan Incubate for formazan production MTS_Addition->Incubation_Formazan Absorbance_Reading Measure absorbance Incubation_Formazan->Absorbance_Reading Viability_Calculation Calculate % cell viability Absorbance_Reading->Viability_Calculation IC50_Determination Determine IC50 value Viability_Calculation->IC50_Determination

Workflow for in vitro cytotoxicity testing using the MTS assay.

Conclusion

The this compound core represents a versatile scaffold for the development of new therapeutic agents. While its primary application has been in the synthesis of the proton pump inhibitor pantoprazole, the inherent biological activities of the benzimidazole nucleus suggest that structural analogs could possess a wide range of pharmacological properties, including anticancer and antimicrobial effects. Further exploration of the structure-activity relationships of these analogs, particularly with respect to their H+/K+-ATPase inhibitory activity and other potential biological targets, is a promising area for future drug discovery and development efforts. The synthetic methodologies and experimental protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel compounds based on this important chemical scaffold.

References

The Discovery and Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

5-Difluoromethoxy-2-mercaptobenzimidazole is a crucial heterocyclic building block in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the proton pump inhibitor (PPI) pantoprazole.[1][2] Pantoprazole is widely prescribed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2][3] The unique difluoromethoxy substituent at the 5-position of the benzimidazole core imparts desirable physicochemical properties to the final active pharmaceutical ingredient (API), influencing its bioavailability and metabolic stability.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals. Beyond its role in pantoprazole synthesis, this compound is also explored in the development of other therapeutic agents, including α‑glucosidase inhibitors for potential antidiabetic applications.[1][4]

Synthetic Pathways and Methodologies

The synthesis of this compound has been approached through several routes, with two predominant pathways detailed below. These methods have been optimized to improve yield, purity, and industrial scalability.

Route 1: Cyclization of 4-Difluoromethoxy-o-phenylenediamine

This is a direct and widely employed method that involves the reaction of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in the presence of a base.[5] The reaction proceeds in two main stages: an initial condensation followed by a cyclization step to form the benzimidazole ring.[5]

Experimental Protocol:

  • Condensation: In a reaction vessel, an alkaline aqueous solution (e.g., sodium hydroxide or potassium hydroxide) is prepared. 4-Difluoromethoxy-o-phenylenediamine is added to this solution.[6]

  • The mixture is stirred and the temperature is adjusted to between 25-60°C.[5]

  • Carbon disulfide is added dropwise to the reaction mixture while maintaining the temperature.[7]

  • The reaction is held at this temperature for a period of 1 to 6 hours to facilitate the condensation reaction.[5][7]

  • Cyclization: The temperature of the reaction mixture is then raised to between 60-100°C.[5]

  • The reaction is maintained at this elevated temperature for 1 to 6 hours to promote the cyclization and formation of the benzimidazole ring. The reaction is monitored until the evolution of hydrogen sulfide gas ceases.[6]

  • Work-up and Isolation: Upon completion, the reaction mixture may be treated with activated carbon for decolorization.[7]

  • The mixture is then cooled and acidified with an acid such as hydrochloric acid or sulfuric acid to a pH of 4-6.[5][7]

  • The precipitated solid product, this compound, is collected by filtration, washed with water, and dried.[7]

Quantitative Data for Route 1:

ParameterValueReference
Starting Material4-Difluoromethoxy-o-phenylenediamine[5]
ReagentsCarbon disulfide, Alkali (NaOH or KOH)[5]
SolventWater[5]
Condensation Temperature25-60°C[5]
Cyclization Temperature60-100°C[5]
pH for Precipitation4-6[5][7]
Reported Yield95.4% - 108.6%[7]
Route 2: Multi-step Synthesis from 4-Hydroxy Acetanilide

This alternative synthetic pathway begins with the more readily available starting material, 4-hydroxy acetanilide, and involves a series of transformations to construct the target molecule.[6][8]

Experimental Protocol:

  • Etherification: 4-Hydroxy acetanilide is reacted with difluoromethylene chloride in the presence of a base (e.g., NaOH) and a phase transfer catalyst (e.g., PEG-600) in a suitable solvent like isopropyl alcohol to yield N-[4-(difluoromethoxy)phenyl]acetamide. The reaction is typically heated to 50-55°C.[6]

  • Nitration: The resulting acetamide is then nitrated using fuming nitric acid in the presence of sulfuric acid at a controlled temperature of 20-25°C to introduce a nitro group at the 2-position of the benzene ring.[6]

  • Hydrolysis: The acetamide group of the nitrated intermediate is hydrolyzed under basic conditions (e.g., NaOH in methanol) at reflux to afford [4-(difluoromethoxy)-2-nitrophenyl]amine.[6]

  • Reduction: The nitro group is subsequently reduced to an amine using a reducing agent such as Raney nickel and hydrazine hydrate under reflux conditions, yielding 4-(difluoromethoxy)benzene-1,2-diamine.[6]

  • Cyclization: The final step is the cyclization of the resulting diamine with carbon disulfide in a suitable solvent under reflux to form this compound.[6]

  • Purification: The crude product is purified by recrystallization, for instance, by dissolving in methanol, treating with charcoal, and precipitating with water.[6]

Quantitative Data for Route 2:

StepKey ReagentsTemperatureKey Intermediate
EtherificationDifluoromethylene chloride, NaOH, PEG-60050-55°CN-[4-(difluoromethoxy)phenyl]acetamide
NitrationFuming nitric acid, Sulfuric acid20-25°CN-[4-(difluoromethoxy)-2-nitrophenyl]acetamide
HydrolysisNaOH, MethanolReflux[4-(difluoromethoxy)-2-nitrophenyl]amine
ReductionRaney Nickel, Hydrazine hydrateReflux4-(difluoromethoxy)benzene-1,2-diamine
CyclizationCarbon disulfideRefluxThis compound

Visualizing the Synthetic Workflows

To better illustrate the synthetic processes, the following diagrams outline the key steps and transformations.

Synthesis_Route_1 start 4-Difluoromethoxy- o-phenylenediamine step1 Condensation + Carbon Disulfide + Alkali (NaOH/KOH) 25-60°C start->step1 step2 Cyclization 60-100°C step1->step2 step3 Acidification (HCl/H2SO4) pH 4-6 step2->step3 end 5-Difluoromethoxy-2- mercaptobenzimidazole step3->end

Caption: Synthetic workflow for Route 1.

Synthesis_Route_2 start 4-Hydroxy Acetanilide step1 Etherification (Difluoromethylene chloride) start->step1 intermediate1 N-[4-(difluoromethoxy) phenyl]acetamide step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 N-[4-(difluoromethoxy)- 2-nitrophenyl]acetamide step2->intermediate2 step3 Hydrolysis (NaOH) intermediate2->step3 intermediate3 [4-(difluoromethoxy)- 2-nitrophenyl]amine step3->intermediate3 step4 Reduction (Raney Ni, N2H4) intermediate3->step4 intermediate4 4-(difluoromethoxy) benzene-1,2-diamine step4->intermediate4 step5 Cyclization (CS2) intermediate4->step5 end 5-Difluoromethoxy-2- mercaptobenzimidazole step5->end

Caption: Synthetic workflow for Route 2.

Mechanism of Action of the Final Product: Pantoprazole

While this compound is an intermediate, its significance lies in the biological activity of its primary derivative, pantoprazole. Pantoprazole functions as a proton pump inhibitor, irreversibly blocking the H+/K+ ATPase enzyme system in gastric parietal cells.[3] This inhibition is the final step in gastric acid secretion, leading to a reduction in stomach acid levels.

Pantoprazole_Mechanism pantoprazole Pantoprazole (Prodrug) activation Acidic Environment of Parietal Cell Canaliculi pantoprazole->activation active_form Active Sulfenamide Metabolite activation->active_form inhibition Forms Covalent Disulfide Bond with Cysteine Residues active_form->inhibition ppi H+/K+ ATPase (Proton Pump) ppi->inhibition effect Inhibition of Gastric Acid Secretion inhibition->effect

References

Theoretical Exploration of 5-Difluoromethoxy-2-mercaptobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of the proton pump inhibitor Pantoprazole. This document delves into the molecule's electronic structure, spectroscopic properties, and potential for biological interactions through computational methodologies. While specific experimental and theoretical data for this particular molecule are limited in published literature, this guide synthesizes information from studies on closely related benzimidazole derivatives to offer a predictive overview. The content herein is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Introduction

This compound (C₈H₆F₂N₂OS, Molar Mass: 216.21 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its primary role is as a crucial building block in the multi-step synthesis of Pantoprazole, a widely used drug for treating acid-related gastrointestinal disorders.[2] The benzimidazole core is a "privileged scaffold" in drug discovery, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique difluoromethoxy and mercapto substitutions on this core in the title compound are expected to modulate its physicochemical and biological properties. This guide explores these properties from a theoretical standpoint, employing principles of computational chemistry to elucidate its structural and electronic characteristics.

Molecular Structure and Properties: A Theoretical Perspective

Due to the limited availability of specific experimental crystallographic data for this compound, its geometric parameters can be predicted using Density Functional Theory (DFT) calculations. Such calculations, typically employing methods like B3LYP with a 6-311++G(d,p) basis set, have been successfully used for other benzimidazole derivatives to predict bond lengths and angles that are in good agreement with experimental values.

Optimized Geometry

The expected optimized geometry of this compound would feature a planar benzimidazole ring system. The difluoromethoxy group at the 5-position and the mercapto group at the 2-position will have specific spatial orientations relative to this plane. The table below presents predicted bond lengths and angles based on DFT studies of similar benzimidazole structures.

Parameter Predicted Value
Bond Lengths (Å)
C-S~ 1.75
C-N (imidazole)~ 1.38
C=N (imidazole)~ 1.32
C-O~ 1.37
O-CF₂H~ 1.42
C-F~ 1.35
**Bond Angles (°) **
C-S-H~ 95-100
N-C-N (imidazole)~ 108-112
C-O-C~ 115-120

Table 1: Predicted geometric parameters for this compound based on DFT calculations of analogous compounds.

Electronic Properties

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and potential biological interactions. Key parameters include the distribution of electron density, and the energies of the frontier molecular orbitals.

Mulliken population analysis is a method to estimate the partial atomic charges in a molecule. In this compound, the electronegative fluorine, nitrogen, oxygen, and sulfur atoms are expected to carry negative charges, while the hydrogen and some carbon atoms will be positively charged. This charge distribution is critical for understanding intermolecular interactions.

Atom Predicted Mulliken Charge (e)
SNegative
N (imidazole)Negative
ONegative
FHighly Negative
H (N-H, S-H)Positive
C (attached to F, O, N, S)Positive

Table 2: Predicted Mulliken atomic charges for key atoms in this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and the energy required for its electronic excitation.[3] For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring and the sulfur atom, while the LUMO is often distributed across the entire molecule, including the substituents. A smaller HOMO-LUMO gap suggests higher reactivity.

Parameter Predicted Value (eV)
HOMO Energy ~ -6.0 to -6.5
LUMO Energy ~ -1.5 to -2.0
HOMO-LUMO Gap (ΔE) ~ 4.0 to 5.0

Table 3: Predicted frontier molecular orbital energies for this compound.

Spectroscopic Analysis: Theoretical and Experimental Correlation

Spectroscopic techniques are essential for the structural elucidation and characterization of molecules. Theoretical calculations can predict the spectroscopic features of a molecule, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, when scaled by an appropriate factor, generally show good agreement with experimental Fourier-Transform Infrared (FT-IR) spectra.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
N-H stretch~ 3400Imidazole
C-H stretch (aromatic)~ 3100Benzene ring
S-H stretch~ 2550Mercapto group
C=N stretch~ 1620Imidazole
C-F stretch~ 1100-1200Difluoromethoxy
C-O-C stretch~ 1250Difluoromethoxy
C-S stretch~ 700Thioether linkage

Table 4: Predicted characteristic vibrational frequencies for this compound.

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for assigning the signals in experimental ¹H and ¹³C NMR spectra.

Proton/Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H12.0 - 13.0-
S-H3.0 - 4.0-
Aromatic C-H7.0 - 7.5110 - 140
C=S-165 - 175
C (imidazole)-140 - 150
O-CF₂H6.5 - 7.0 (triplet)115 - 125 (triplet)

Table 5: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectra of a molecule. For benzimidazole derivatives, transitions are typically of the π → π* and n → π* type.

Transition Predicted λmax (nm)
π → π~ 280 - 300
n → π~ 310 - 330

Table 6: Predicted UV-Vis absorption maxima for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality data for theoretical validation.

Synthesis of this compound

A common synthetic route involves the cyclization of a substituted o-phenylenediamine with carbon disulfide.

G A 4-Difluoromethoxy-1,2-phenylenediamine E Cyclization Reaction A->E B Carbon Disulfide (CS₂) B->E C Base (e.g., KOH) C->E D Solvent (e.g., Ethanol) D->E F This compound E->F

Synthetic Pathway for this compound.

Protocol:

  • Dissolve 4-Difluoromethoxy-1,2-phenylenediamine in a suitable solvent such as ethanol.

  • Add a base, for instance, potassium hydroxide, to the solution.

  • Slowly add carbon disulfide to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and acidify to precipitate the product.

  • Filter, wash, and dry the crude product.

  • Recrystallize from a suitable solvent to obtain the pure compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

  • Prepare a KBr pellet of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Assign the characteristic peaks corresponding to the functional groups.

NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Use Tetramethylsilane (TMS) as an internal standard.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).

  • Record the absorption spectrum in the range of 200-800 nm using a spectrophotometer.

  • Identify the wavelength of maximum absorption (λmax).

Potential Biological Activity and Molecular Docking

As an intermediate for Pantoprazole, this compound itself is not the active pharmaceutical ingredient. However, its structural similarity to other biologically active benzimidazoles suggests it may possess intrinsic bioactivity. Molecular docking studies on similar benzimidazole derivatives have explored their potential as inhibitors of various enzymes.

Given its role as a precursor to a proton pump inhibitor, a hypothetical molecular docking study could investigate its binding affinity to the H⁺/K⁺-ATPase proton pump.

G cluster_0 In Silico Analysis Workflow A Prepare Ligand Structure (this compound) D Perform Molecular Docking A->D B Prepare Protein Structure (H⁺/K⁺-ATPase Proton Pump) C Define Binding Site B->C C->D E Analyze Binding Pose and Energy D->E F Identify Key Interactions (H-bonds, hydrophobic, etc.) E->F

Workflow for Molecular Docking Analysis.

Such a study would provide insights into the potential interactions between the molecule and the amino acid residues in the active site of the proton pump, even though it is the activated form of Pantoprazole that ultimately forms a covalent bond with the enzyme.

Conclusion

This technical guide has provided a theoretical framework for understanding the structural, electronic, and spectroscopic properties of this compound. Based on computational studies of analogous compounds, we have presented predicted data that can guide experimental investigations. The provided protocols for synthesis and characterization, along with the conceptual workflow for molecular docking, offer a comprehensive starting point for researchers. Further dedicated experimental and computational studies on this specific molecule are warranted to validate these theoretical predictions and to fully explore its chemical and biological potential beyond its role as a synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols: The Role of 5-Difluoromethoxy-2-mercaptobenzimidazole in Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key building block in the synthesis of proton pump inhibitors (PPIs), with a primary focus on its application in the manufacturing of Pantoprazole. This document details the significance of this compound, its synthetic pathways, and the pharmacological context of the resulting therapeutic agents. Included are detailed experimental protocols for the synthesis of this compound and its subsequent conversion to Pantoprazole, alongside quantitative data on the efficacy and pharmacokinetics of various PPIs. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction to this compound in Proton Pump Inhibitors

This compound is a crucial heterocyclic intermediate in the pharmaceutical industry, primarily recognized for its role as a precursor in the synthesis of the proton pump inhibitor, Pantoprazole.[1][2] PPIs are a class of drugs that potently suppress gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the parietal cells of the stomach lining.[3] This action makes them highly effective in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

The benzimidazole core of this compound is a common structural motif in many PPIs. The difluoromethoxy substituent at the 5-position is a key feature of Pantoprazole, contributing to its specific physicochemical and pharmacokinetic properties. The mercapto group at the 2-position serves as a reactive handle for the subsequent coupling reaction to build the final drug molecule. While primarily associated with Pantoprazole, the exploration of this and similar benzimidazole scaffolds continues to be an active area in drug discovery.[3]

Quantitative Data on Proton Pump Inhibitors

The following tables summarize key quantitative data for Pantoprazole and other common proton pump inhibitors, allowing for a comparative assessment of their pharmacological properties.

Table 1: Comparative Pharmacokinetic Parameters of Common Proton Pump Inhibitors

ParameterOmeprazoleLansoprazolePantoprazoleRabeprazoleEsomeprazole
Bioavailability (%) 30-4080-90775289
Time to Peak Plasma Concentration (Tmax) (hours) 0.5-3.51.72.52-51.5
Plasma Half-life (t½) (hours) 0.5-1< 2~1.91-21.2-1.5
Protein Binding (%) 95979896.397

Data compiled from multiple sources.

Table 2: Relative Potency of Common Proton Pump Inhibitors

Proton Pump InhibitorRelative Potency (compared to Omeprazole)
Omeprazole1.00
Lansoprazole0.90
Pantoprazole0.23
Rabeprazole1.82
Esomeprazole1.60

Based on mean 24-hour intragastric pH. Data from a meta-analysis.

Signaling Pathway of Gastric Acid Secretion and Inhibition by Proton Pump Inhibitors

The following diagram illustrates the signaling cascade leading to gastric acid secretion by parietal cells and the mechanism of action of proton pump inhibitors.

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen cluster_PPI Proton Pump Inhibitor Action Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC Gs PLC Phospholipase C CCK2R->PLC Gq M3R->PLC Gq cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H⁺/K⁺ ATPase (Proton Pump) PKA->ProtonPump Phosphorylation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Ca2->ProtonPump Activation H_ion H⁺ ProtonPump->H_ion Secretion K_ion_out K⁺ K_ion_out->ProtonPump Uptake PPI_prodrug PPI (Prodrug) in bloodstream PPI_active Activated PPI (Sulfenamide) PPI_prodrug->PPI_active Acidic Environment PPI_active->ProtonPump Covalent Bonding (Irreversible Inhibition)

Caption: Gastric acid secretion signaling pathway and PPI inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound and its subsequent conversion to Pantoprazole.

Synthesis of this compound

This protocol describes a common method for the synthesis of the key intermediate, this compound.

Materials:

  • 4-Difluoromethoxy-o-phenylenediamine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

  • Activated carbon

  • Reaction flask with reflux condenser and stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reaction flask, dissolve 4-Difluoromethoxy-o-phenylenediamine and sodium hydroxide in ethanol or water.

  • Addition of Carbon Disulfide: Cool the mixture and add carbon disulfide dropwise while maintaining the temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours, then heat to reflux for an additional period to ensure complete cyclization.

  • Workup: After cooling, the reaction mixture may be treated with activated carbon to remove colored impurities.

  • Precipitation: Acidify the filtrate with hydrochloric or sulfuric acid to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Expected Outcome:

  • A pale yellow to off-white solid.

  • Purity can be assessed by techniques such as HPLC and melting point determination.

  • The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of Pantoprazole from this compound

This two-step protocol outlines the synthesis of Pantoprazole, involving the formation of a thioether intermediate followed by oxidation.

Part A: Synthesis of 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pantoprazole Sulfide)

Materials:

  • This compound

  • 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Isopropanol or a similar solvent

  • Water

  • Reaction flask with stirrer

Procedure:

  • Reaction Setup: In a reaction flask, suspend this compound and 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride in isopropanol.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide to the suspension.

  • Reaction: Stir the mixture at room temperature for a few hours until the reaction is complete (monitored by TLC or HPLC).

  • Precipitation and Isolation: Add water to the reaction mixture to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum.[4]

Expected Outcome:

  • A beige solid.

  • The product should be characterized by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR).

Part B: Oxidation of Pantoprazole Sulfide to Pantoprazole

Materials:

  • Pantoprazole Sulfide (from Part A)

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite)

  • Dichloromethane or other suitable solvent

  • Sodium bicarbonate or sodium thiosulfate solution for quenching

  • Reaction flask with stirrer, cooled in an ice bath

Procedure:

  • Dissolution: Dissolve Pantoprazole Sulfide in dichloromethane and cool the solution in an ice bath.

  • Oxidation: Slowly add the oxidizing agent (e.g., a solution of m-CPBA in dichloromethane) to the cooled solution, maintaining a low temperature.

  • Reaction: Stir the reaction mixture at a low temperature for the required duration, monitoring the progress by TLC or HPLC.

  • Quenching: Quench the excess oxidizing agent by adding a solution of sodium bicarbonate or sodium thiosulfate.

  • Workup: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain crude Pantoprazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Pantoprazole.

Expected Outcome:

  • A white to off-white solid.

  • Purity should be confirmed by HPLC, and the structure verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the synthetic workflow for Pantoprazole and the logical relationship of its intermediates.

Synthetic Workflow for Pantoprazole cluster_synthesis Pantoprazole Synthesis cluster_analysis Quality Control start Starting Materials: - this compound - 2-Chloromethyl-3,4-dimethoxypyridine HCl condensation Step 1: Condensation (Thioether Formation) start->condensation thioether Intermediate: Pantoprazole Sulfide condensation->thioether oxidation Step 2: Oxidation thioether->oxidation qc_thioether TLC/HPLC, ¹H NMR, ¹³C NMR thioether->qc_thioether pantoprazole Final Product: Pantoprazole oxidation->pantoprazole purification Purification (Recrystallization) pantoprazole->purification qc_pantoprazole HPLC, Melting Point, ¹H NMR, ¹³C NMR, MS pantoprazole->qc_pantoprazole

References

Application Notes and Protocols: 5-Difluoromethoxy-2-mercaptobenzimidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Difluoromethoxy-2-mercaptobenzimidazole as a key intermediate in organic synthesis, with a primary focus on its application in the development of pharmaceutical agents. Detailed experimental protocols for its synthesis and subsequent utilization are provided, along with relevant chemical data and process workflows.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry.[1] Its structural features, particularly the difluoromethoxy group and the reactive mercapto group, make it a valuable building block for the synthesis of various biologically active molecules.[1][2] The primary application of this compound lies in its role as a crucial intermediate in the industrial synthesis of Pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[3][4][5] Furthermore, its derivatives have been explored for other therapeutic applications, including as α-glucosidase inhibitors for potential antidiabetic activity.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 97963-62-7[6]
Molecular Formula C₈H₆F₂N₂OS[7]
Molecular Weight 216.21 g/mol [7]
Appearance Off-white to pale yellow-brown crystalline powder[7]
Melting Point 239-243 °C[6]
Solubility Soluble in DMSO and Methanol[8]
Purity >97% (HPLC)[2][6]

Synthetic Protocols

Two primary synthetic routes for the preparation of this compound are detailed below.

Synthesis from 4-Hydroxy Acetanilide

This multi-step synthesis provides a scalable and industrially viable route to the target compound.[5] The overall workflow is depicted in the diagram below.

G cluster_0 Synthesis of this compound A 4-Hydroxy Acetanilide B N-(4-(Difluoromethoxy)phenyl)acetamide A->B Difluorochloromethane, NaOH, IPA, PEG-600 C N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide B->C HNO₃, H₂SO₄, DCM D 4-(Difluoromethoxy)-2-nitroaniline C->D NaOH, Methanol E 4-(Difluoromethoxy)benzene-1,2-diamine D->E Raney Ni, Hydrazine Hydrate F This compound E->F CS₂, NaOH, H₂O G cluster_1 One-pot Synthesis A 4-Difluoromethoxy-o- phenylenediamine B Condensation Intermediate A->B CS₂, NaOH, H₂O (25-60 °C) C 5-Difluoromethoxy-2- mercaptobenzimidazole B->C Heat (60-100 °C) G cluster_2 Synthesis of Pantoprazole A 5-Difluoromethoxy-2- mercaptobenzimidazole C Pantoprazole Sulfide A->C Condensation (Base) B 2-Chloromethyl-3,4- dimethoxypyridine HCl B->C D Pantoprazole C->D Oxidation (e.g., m-CPBA)

References

Application Notes and Protocols: 5-Difluoromethoxy-2-mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Difluoromethoxy-2-mercaptobenzimidazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] It serves as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), most notably pantoprazole, which is widely used for the treatment of acid-related gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease (GERD).[1][2][3] Beyond its role in PPI synthesis, this compound is also being explored for its potential in developing novel therapeutic agents, including α-glucosidase inhibitors for antidiabetic applications.[1]

This document provides detailed experimental protocols for the synthesis of this compound, along with its physicochemical properties and key applications.

Physicochemical Properties

PropertyValueReference
CAS Number 97963-62-7[1][2]
Molecular Formula C₈H₆F₂N₂OS[1][4]
Molecular Weight 216.21 g/mol [1][4]
Appearance Off-white to pale yellow-brown crystalline powder[2]
Melting Point 239-243 °C[1][3][4]
Purity >97%[1]
Solubility Soluble in 10% Sodium Hydroxide, Methanol, and Dimethylformamide (DMF)[2]

Experimental Protocols

Two primary synthetic routes for this compound are detailed below.

Protocol 1: Synthesis from 4-Difluoromethoxy-o-phenylenediamine

This method is presented as an environmentally friendly option due to its use of water as the solvent.[5]

Reaction Scheme:

4-difluoromethoxy-o-phenylenediamine 4-difluoromethoxy-o-phenylenediamine product 5-Difluoromethoxy-2- mercaptobenzimidazole 4-difluoromethoxy-o-phenylenediamine->product Condensation & Cyclization CS2_alkali CS2, Alkali (e.g., NaOH) H2O CS2_alkali->product

Caption: Synthesis of this compound from 4-difluoromethoxy-o-phenylenediamine.

Materials:

  • 4-Difluoromethoxy-o-phenylenediamine

  • Sodium hydroxide (NaOH) or other suitable alkali

  • Carbon disulfide (CS₂)

  • Water

  • Hydrochloric acid (HCl), sulfuric acid, phosphoric acid, or acetic acid for pH adjustment[5]

  • Activated carbon

Procedure:

  • Condensation Reaction:

    • In a reaction vessel, dissolve the alkali (e.g., sodium hydroxide) in water to create an alkaline solution.

    • Add 4-difluoromethoxy-o-phenylenediamine to the alkaline solution and stir until dissolved.

    • Cool the mixture using a cold condenser.

    • While maintaining the temperature between 25-60 °C (optimally 35-50 °C), slowly add carbon disulfide dropwise to the reaction mixture.[5]

    • After the addition is complete, continue stirring at 25-60 °C for 1-6 hours to allow the condensation reaction to proceed.[5]

  • Cyclization Reaction:

    • After the condensation period, gradually heat the reaction mixture to 60-100 °C (optimally 80-100 °C).[5]

    • Maintain this temperature for 1-6 hours to facilitate the cyclization reaction. The reaction is complete when the evolution of hydrogen sulfide gas ceases.[5]

  • Purification and Isolation:

    • Add activated carbon to the reaction mixture for decolorization and stir.

    • Filter the hot solution to remove the activated carbon.

    • Adjust the pH of the filtrate to 5-6 using an acid (e.g., hydrochloric acid, sulfuric acid).[3][6]

    • The product will precipitate out of the solution.

    • Collect the precipitate by filtration.

    • Wash the solid product with water.

    • Dry the product to obtain this compound.

Quantitative Data:

ParameterValueReference
Yield 95.4% - 108.6% (Note: Yields >100% may indicate impurities)[6]
Protocol 2: Multi-step Synthesis from 4-Hydroxy Acetanilide

This convergent synthesis is suitable for large-scale production.[7]

cluster_0 Synthesis Pathway start 4-Hydroxy Acetanilide step1 N-[4-(difluoromethoxy)phenyl]acetamide start->step1 Difluoromethylenechloride, NaOH, PEG-600 step2 Nitration step1->step2 step3 Hydrolysis step2->step3 step4 Reduction step3->step4 step5 Cyclization (CS2) step4->step5 end 5-Difluoromethoxy-2- mercaptobenzimidazole step5->end

Caption: Multi-step synthesis of this compound from 4-Hydroxy Acetanilide.

Materials:

  • 4-Hydroxy acetanilide

  • Isopropyl alcohol

  • Sodium hydroxide (NaOH)

  • PEG-600 (catalyst)

  • Difluoromethylene chloride gas

  • Methanol

  • Raney-Nickel

  • Hydrazine hydrate

  • Carbon disulfide (CS₂)

Procedure:

  • Preparation of N-[4-(difluoromethoxy)phenyl]acetamide:

    • To a reaction flask containing isopropyl alcohol, add 4-hydroxy acetanilide and sodium hydroxide.

    • Add a catalytic amount of PEG-600.

    • Heat the reaction mixture to 50 °C for 1 hour.

    • Purge difluoromethylene chloride gas through the mixture while maintaining the temperature at 50-55 °C.

    • Monitor the pH and maintain it above 9 by adding NaOH as needed.[7]

  • Nitration, Hydrolysis, and Reduction (In-situ):

    • The resulting organic layer containing N-[4-(difluoromethoxy)phenyl]acetamide is carried forward.

    • Perform nitration followed by hydrolysis. For hydrolysis, the intermediate is taken in methanol, and a 50% NaOH solution is added, followed by refluxing for 3 hours.[7]

    • The resulting [4-(difluoromethoxy)-2-nitrophenyl]amine is then reduced using Raney-Nickel and hydrazine hydrate under reflux for 4 hours to yield 4-difluoromethoxy-o-phenylenediamine.[7]

  • Cyclization:

    • The intermediate from the previous step is refluxed with carbon disulfide (CS₂) for 4 hours to yield the final product, this compound.[7]

Characterization: The structure of the synthesized compound can be confirmed using spectral analyses such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[7]

Applications in Drug Development

Proton Pump Inhibitor (PPI) Synthesis

The primary application of this compound is as a key building block in the synthesis of pantoprazole, a widely used PPI.[1][2] Pantoprazole works by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells, thereby reducing stomach acid production.[1][7] The synthesis involves the coupling of this compound with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride, followed by an oxidation step.[1]

cluster_pantoprazole Pantoprazole Synthesis Workflow start 5-Difluoromethoxy-2- mercaptobenzimidazole coupling Coupling Reaction start->coupling reagent 2-chloromethyl-3,4- dimethoxypyridinium hydrochloride reagent->coupling oxidation Oxidation coupling->oxidation end Pantoprazole oxidation->end

Caption: Workflow for the synthesis of Pantoprazole.

Potential as α-Glucosidase Inhibitors

Recent research has indicated that this compound can be utilized in the preparation of α-glucosidase inhibitors.[1] These inhibitors are of interest for their potential antidiabetic activity, as they can help control blood glucose levels by delaying the absorption of carbohydrates from the small intestine. This represents an emerging area of research for this versatile compound.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis. The protocols provided herein offer detailed methodologies for its preparation, catering to both laboratory-scale and industrial applications. Its established role in the synthesis of pantoprazole and its emerging potential in the development of new antidiabetic agents underscore its importance in medicinal chemistry and drug discovery. Researchers and drug development professionals can leverage this information for the efficient synthesis and exploration of novel applications for this compound.

References

5-Difluoromethoxy-2-mercaptobenzimidazole: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Difluoromethoxy-2-mercaptobenzimidazole is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the difluoromethoxy group, make it a valuable synthon for the development of novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile building block.

Application Notes

Key Intermediate in the Synthesis of Proton Pump Inhibitors

The most prominent application of this compound is as a key intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1][2] Pantoprazole functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[2] The synthesis of pantoprazole involves the coupling of this compound with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by an oxidation step.[2]

Emerging Role in the Development of α-Glucosidase Inhibitors

Recent research has highlighted the potential of this compound as a scaffold for the development of α-glucosidase inhibitors, which are oral anti-diabetic agents.[2] α-Glucosidase inhibitors work by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. While specific derivatives of this compound are being explored for this purpose, detailed quantitative data for these specific compounds is still emerging in the scientific literature. However, the broader class of benzimidazole derivatives has shown promising α-glucosidase inhibitory activity.

Potential as a Scaffold for Anticancer and Antimicrobial Agents

The benzimidazole core is a well-established pharmacophore in the discovery of anticancer and antimicrobial agents. Numerous benzimidazole derivatives have demonstrated potent activity against a range of cancer cell lines and microbial pathogens. While the literature contains extensive data on various benzimidazole analogs, specific studies focusing on the anticancer and antimicrobial properties of derivatives of this compound are limited. This represents an underexplored area with significant potential for the discovery of novel therapeutic agents.

Quantitative Data

The following table summarizes the biological activities of various benzimidazole derivatives. It is important to note that while these compounds share the core benzimidazole structure, they are not all direct derivatives of this compound. This data is provided for context and to highlight the potential of the benzimidazole scaffold.

Compound ClassTarget/OrganismActivity (IC50/MIC)Reference
Benzimidazole-based thiazolesα-Amylase1.30 ± 0.05 to 38.60 ± 0.70 µM[3]
Benzimidazole-based thiazolesα-Glucosidase2.70 ± 0.10 to 42.30 ± 0.70 µM[3]
2-Mercaptobenzimidazole-based 1,3-thiazolidin-4-onesα-Glucosidase5.22 ± 0.14 to 189.89 ± 0.53 μM[4]
Fluoro aryl benzimidazole derivativeHOS, G361, MCF-7, K-562 cell lines1.8 µM, 2 µM, 2.8 µM, 7.8 µM[5]
Benzimidazole-thiazolidinedione hybridA549 lung cancer cell lines11.46 μM[5]
Benzimidazole-triazole hybridA549, NCI-H460, MCF-7, MDA-MB-231 cell lines0.63 μM, 0.99 μM, 1.3 μM, 0.94 μM[5]
Benzimidazole derivative with sulfonamideMGC-803, PC-3, MCF-7 cell lines1.02 μM to 5.40 μM[5]
2-Mercaptobenzimidazole azomethine derivativesBacillus subtilisSignificant activity[6]
2-Mercaptobenzimidazole azomethine derivativesEscherichia coliSignificant activity[6]
2-Mercaptobenzimidazole azomethine derivativesHCT-116 human colorectal carcinoma cell lineSignificant activity[6]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from 4-difluoromethoxy-o-phenylenediamine.[7]

Materials:

  • 4-difluoromethoxy-o-phenylenediamine

  • Carbon disulfide (CS2)

  • Alkali (e.g., potassium hydroxide or sodium hydroxide)

  • Water

  • Acid for pH adjustment (e.g., hydrochloric acid, sulfuric acid, phosphoric acid, or acetic acid)[7]

  • Reaction vessel with stirring and temperature control

Procedure:

  • In a reactor, dissolve the alkali in water to prepare an alkaline aqueous solution of a specific density.

  • Add 4-difluoromethoxy-o-phenylenediamine to the alkaline solution and stir.

  • Cool the reaction mixture and, while maintaining the temperature between 25-60 °C, slowly add carbon disulfide.

  • After the addition is complete, maintain the reaction mixture at 25-60 °C for 1-6 hours to facilitate the condensation reaction.

  • Increase the temperature to 60-100 °C and continue the reaction for another 1-6 hours to induce cyclization. The reaction is complete when the evolution of hydrogen sulfide gas ceases.

  • Cool the reaction mixture and adjust the pH to approximately 5 with an acid to precipitate the product.[7]

  • Filter the precipitate, wash with water, and dry to obtain this compound.

Synthesis of Pantoprazole from this compound

This protocol outlines the subsequent steps to synthesize Pantoprazole.

Materials:

  • This compound

  • 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

  • Base (e.g., sodium hydroxide)

  • Solvent (e.g., methylene chloride)

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid or tert-butylhypochlorite)

Procedure:

  • Condensation: Dissolve this compound in a suitable solvent along with a base.

  • Add 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the mixture.

  • Stir the reaction mixture at an appropriate temperature until the condensation reaction is complete (monitored by TLC).

  • Oxidation: Cool the reaction mixture containing the sulfide intermediate.

  • Slowly add the oxidizing agent while maintaining a low temperature (e.g., 0-5 °C).

  • Monitor the reaction by TLC until the oxidation to the sulfoxide (Pantoprazole) is complete.

  • Work-up the reaction mixture by washing with aqueous solutions to remove impurities.

  • Isolate the crude Pantoprazole by evaporation of the solvent.

  • Purify the product by recrystallization or chromatography.

In Vitro α-Glucosidase Inhibition Assay

This is a general protocol that can be adapted for testing derivatives of this compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Acarbose (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose at various concentrations.

  • In a 96-well plate, add a small volume of the test compound solution (or solvent for control).

  • Add the α-glucosidase enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at 37 °C.

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37 °C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage inhibition of α-glucosidase activity for each concentration of the test compounds and determine the IC50 values.[1]

Visualizations

Synthesis_of_Core_Molecule cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Steps cluster_product Final Product 4_difluoromethoxy_o_phenylenediamine 4-Difluoromethoxy- o-phenylenediamine Condensation Condensation (25-60 °C, 1-6h) 4_difluoromethoxy_o_phenylenediamine->Condensation 1. CS2 CS2 CS2->Condensation Alkali Alkali (KOH/NaOH) in Water Alkali->Condensation Cyclization Cyclization (60-100 °C, 1-6h) Condensation->Cyclization 2. Product 5-Difluoromethoxy-2- mercaptobenzimidazole Cyclization->Product 3. Acidification (pH ~5)

Caption: Synthetic pathway to this compound.

Pantoprazole_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Steps cluster_product Final Product Core_Molecule 5-Difluoromethoxy-2- mercaptobenzimidazole Condensation Condensation Core_Molecule->Condensation 1. Pyridine_Derivative 2-Chloromethyl-3,4- dimethoxypyridine HCl Pyridine_Derivative->Condensation Base Base (e.g., NaOH) Base->Condensation Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidation Oxidation Oxidant->Oxidation Condensation->Oxidation 2. Pantoprazole Pantoprazole Oxidation->Pantoprazole

Caption: Synthesis of Pantoprazole from the core building block.

Biological_Screening_Workflow Start Synthesize Derivatives of This compound Primary_Screening Primary Biological Screening (e.g., α-glucosidase inhibition assay) Start->Primary_Screening Hit_Identification Identify 'Hit' Compounds (>50% inhibition at a single concentration) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response IC50_Determination Determine IC50 Values Dose_Response->IC50_Determination Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) IC50_Determination->Lead_Optimization End Candidate for Further Development Lead_Optimization->End

Caption: General workflow for biological evaluation of derivatives.

References

Application Notes and Protocols: 5-Difluoromethoxy-2-mercaptobenzimidazole in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Disclaimer: While 5-Difluoromethoxy-2-mercaptobenzimidazole belongs to the benzimidazole class of compounds, which are known for their fungicidal properties, specific data regarding its direct application and efficacy as an agrochemical is limited in publicly available literature. The information presented herein is largely based on the well-established properties of benzimidazole fungicides as a chemical class. The primary documented use of this compound is as a key intermediate in the synthesis of pharmaceuticals.

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core structure. The benzimidazole class of chemicals, which includes well-known fungicides like benomyl and thiabendazole, has been a cornerstone of disease management in agriculture for decades.[1][2][3] These compounds are recognized for their systemic, broad-spectrum activity against a wide range of fungal pathogens.[1][2][3] This document provides an overview of the potential agrochemical applications of this compound, drawing parallels from the established characteristics of the benzimidazole fungicide family.

Potential Agrochemical Applications

Based on its chemical structure, this compound is anticipated to exhibit fungicidal properties. Benzimidazole fungicides are effective against a variety of Ascomycetes and Basidiomycetes, but not Oomycetes.[2] They are applied to a wide range of crops, including cereals, fruits, vegetables, and vines, and are also used in post-harvest treatments.[2]

Potential target diseases may include:

  • Powdery mildews

  • Anthracnose

  • Botrytis species (gray mold)

  • Fusarium species

  • Cercospora leaf spot

Mechanism of Action: The Benzimidazole Fungicide Pathway

The primary mode of action for benzimidazole fungicides is the inhibition of microtubule assembly in fungal cells.[2][4][5] This disruption of the cytoskeleton interferes with mitosis (cell division) and other essential cellular processes, ultimately leading to fungal cell death.[2][4]

The specific molecular target is β-tubulin , a protein subunit of microtubules.[2][5] Benzimidazoles bind to β-tubulin, preventing its polymerization into functional microtubules.[2][5] This mechanism is highly specific to fungi, contributing to the selective toxicity of these compounds.[6]

Benzimidazole_Mechanism_of_Action Figure 1: Proposed Mechanism of Action for Benzimidazole Fungicides cluster_fungal_cell Fungal Cell Benzimidazole Benzimidazole Beta_Tubulin β-Tubulin Subunits Benzimidazole->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly Beta_Tubulin->Microtubule_Assembly Polymerization Mitosis Mitosis (Cell Division) Microtubule_Assembly->Mitosis Fungal_Growth Fungal Growth and Proliferation Mitosis->Fungal_Growth Inhibition->Microtubule_Assembly Inhibits

Caption: Proposed Mechanism of Action for Benzimidazole Fungicides.

Synthesis Protocol

The synthesis of this compound has been described in patent literature, primarily for pharmaceutical applications. A general synthetic route is outlined below.[7]

Synthesis_of_5_Difluoromethoxy_2_mercaptobenzimidazole Figure 2: General Synthesis Workflow Start 4-Difluoromethoxy-o-phenylenediamine Step1 Reaction with Carbon Disulfide (CS2) in the presence of an alkali (e.g., KOH) Start->Step1 Step2 Condensation and Cyclization Step1->Step2 Product This compound Step2->Product

Caption: General Synthesis Workflow.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent literature and should be performed by qualified personnel in a suitable laboratory setting.[7]

Materials:

  • 4-Difluoromethoxy-o-phenylenediamine

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Carbon disulfide (CS₂)

  • Water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

  • Ethanol (for recrystallization, optional)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve the alkali (e.g., KOH) in water.

  • Addition of Starting Material: Add 4-Difluoromethoxy-o-phenylenediamine to the alkaline solution and stir until dissolved.

  • Condensation: Cool the mixture and slowly add carbon disulfide dropwise while maintaining a controlled temperature (e.g., 25-40°C).

  • Cyclization: After the addition of carbon disulfide is complete, gradually heat the reaction mixture (e.g., to 80-100°C) and maintain this temperature for several hours to facilitate cyclization.

  • Work-up: Cool the reaction mixture and filter to remove any solid impurities.

  • Precipitation: Acidify the filtrate with an acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with water, and dry to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocols for Agrochemical Evaluation

The following are general protocols for evaluating the fungicidal activity of a benzimidazole compound.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits 50% of the mycelial growth (EC₅₀) of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare PDA medium and sterilize by autoclaving. Allow it to cool to about 45-50°C.

  • Incorporation of Test Compound: Add appropriate volumes of the stock solution of this compound to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treatment.

  • EC₅₀ Determination: Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.

Quantitative Data

FungicideTarget PathogenCropEC₅₀ (µg/mL)
BenomylBotrytis cinereaGrape0.1 - 1.0
CarbendazimFusarium graminearumWheat0.5 - 5.0
ThiabendazolePenicillium digitatumCitrus0.1 - 2.0
CarbendazimSclerotinia sclerotiorumSoybean>5.0 (for resistant isolates)
Thiophanate-methylMonilinia fructicolaPeach0.38 - 2.23 (for sensitive isolates)[8]
CarbendazimBotrytis cinereaVarious<1 (sensitive), >100 (highly resistant)[9]
CarbendazimLasiodiplodia theobromaeCashew0.068

Note: EC₅₀ values can vary significantly depending on the fungal isolate, experimental conditions, and the development of resistance.

Resistance Management

A significant challenge with benzimidazole fungicides is the development of resistance in fungal populations.[2] This is due to their single-site mode of action, where a single point mutation in the β-tubulin gene can confer resistance.[2] To mitigate the risk of resistance, it is crucial to:

  • Use benzimidazole fungicides in rotation or combination with fungicides that have different modes of action.

  • Avoid exclusive and repeated use of benzimidazole fungicides.

  • Follow label recommendations for application rates and timing.

Conclusion

This compound, as a member of the benzimidazole family, holds potential as a fungicide in agriculture. Its likely mechanism of action involves the disruption of microtubule assembly in fungal cells. However, a lack of specific agrochemical data necessitates further research to determine its efficacy, crop safety, and environmental profile. The provided protocols offer a framework for the evaluation of this and other novel benzimidazole compounds for agrochemical applications. Researchers are encouraged to conduct thorough testing to establish the specific activity spectrum and optimal use patterns for this compound.

References

Application Notes and Protocols for the Analysis of 5-Difluoromethoxy-2-mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization and quality control of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of pharmaceuticals such as pantoprazole.[1][2] The following sections detail the physicochemical properties, analytical methodologies, and experimental protocols for the analysis of this compound.

Physicochemical Properties

This compound is a benzimidazole derivative with the molecular formula C₈H₆F₂N₂OS.[3] Its structure features a benzimidazole core substituted with a difluoromethoxy group at the 5-position and a thiol group at the 2-position.[3]

Table 1: Physicochemical Data of this compound

PropertyValueReferences
Molecular FormulaC₈H₆F₂N₂OS[3][4]
Molecular Weight216.21 g/mol [2][3][5]
AppearanceOff-white to pale yellow-brown crystalline powder[4]
Melting Point239 - 243 °C[2]
Purity (by HPLC)≥ 98.0%[6]
SolubilitySoluble in 10% Sodium Hydroxide, Methanol, and Dimethylformamide (DMF)

Analytical Techniques

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound, ensuring its identity, purity, and quality.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for the quantitative determination of related impurities. As a key starting material for pantoprazole, several HPLC methods developed for the analysis of pantoprazole and its process-related impurities are applicable.[7][8]

Spectroscopic Analysis

Spectroscopic methods are employed for the structural elucidation and confirmation of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the connectivity of atoms.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for the analysis of pantoprazole and its intermediates.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate or Potassium dihydrogen orthophosphate (analytical grade)

  • Triethylamine (for pH adjustment)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.01 M ammonium acetate buffer, adjust the pH to 4.5 with orthophosphoric acid, and mix with acetonitrile (70:30, v/v).[7]

    • Mobile Phase B: Prepare a 0.01 M ammonium acetate buffer, adjust the pH to 4.5 with orthophosphoric acid, and mix with acetonitrile (30:70, v/v).[7]

    • Alternatively, a mobile phase consisting of 10 mM potassium dihydrogen orthophosphate (pH 6.8) and acetonitrile (70:30, v/v) can be used.

    • Degas the mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase) to obtain a known concentration.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min[1][8]

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C[7]

    • Detection Wavelength: 290 nm[7][8]

    • Gradient Elution: A gradient program may be employed for optimal separation of impurities.[7][8]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Table 2: Typical HPLC Parameters

ParameterCondition
ColumnC18 (e.g., Zorbax Eclipse XDB, Hypersil ODS)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and a buffer (e.g., Ammonium Acetate or Phosphate buffer)
Flow Rate1.0 mL/min
DetectionUV at 290 nm
Column Temperature30 °C
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument's software will automatically generate the final absorbance or transmittance spectrum.

  • Data Interpretation: Identify the characteristic absorption bands for the functional groups.

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3094N-H stretching
2449S-H stretching
1634, 1526, 1495Aromatic C=C stretching
1256, 1029Ar-O-C stretching
1146, 1119C-F stretching
614C-S stretching

Source:[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Interpretation: Analyze the chemical shifts (δ, ppm) and coupling constants to confirm the structure.

Table 4: Expected ¹H and ¹³C NMR Data in DMSO-d₆

NucleusChemical Shift (δ, ppm)Assignment
¹H12.37 (s, 1H)Benzimidazole-NH
10.96 (s, 1H)-NH (amide, if derivatized)
6.62-8.02 (m, 3H)Aromatic-H
6.93 (t, 1H)-OCHF₂
¹³C166.4C=S
156.1, 147.7, 139.4Aromatic C (quaternary)
120.8, 116.9, 115.7, 111.9, 102.8Aromatic C-H and C-F
39.1Aliphatic C (if derivatized)

Note: Specific chemical shifts can vary slightly depending on the exact experimental conditions. Data is indicative based on derivatives of the title compound.[10]

Mass Spectrometry (MS) Protocol

Instrumentation:

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI for LC-MS).

  • Data Acquisition: Acquire the mass spectrum, ensuring detection of the molecular ion peak.

  • Data Interpretation:

    • The expected molecular ion peak [M+H]⁺ for C₈H₆F₂N₂OS would be approximately m/z 217.02.

    • Analyze the fragmentation pattern to further confirm the structure.

Visualized Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start1 4-Hydroxyacetanilide step1 Reaction with Difluoromethylene Chloride start1->step1 step2 Nitration step1->step2 step3 Hydrolysis step2->step3 step4 Reduction step3->step4 step5 Cyclization with Carbon Disulfide step4->step5 product 5-Difluoromethoxy-2- mercaptobenzimidazole step5->product

Caption: Synthesis workflow for this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation sample 5-Difluoromethoxy-2- mercaptobenzimidazole Sample hplc HPLC Analysis (Purity Assay) sample->hplc ftir FTIR Spectroscopy (Functional Groups) sample->ftir nmr NMR Spectroscopy (¹H & ¹³C) (Structure Elucidation) sample->nmr ms Mass Spectrometry (Molecular Weight) sample->ms purity Purity (%) hplc->purity identity Structural Confirmation ftir->identity nmr->identity ms->identity

Caption: Analytical workflow for the characterization of this compound.

References

A Practical Guide to 5-Difluoromethoxy-2-mercaptobenzimidazole: Synthesis, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of proton pump inhibitors, most notably pantoprazole. This guide covers its chemical properties, safe handling procedures, and detailed protocols for its synthesis and subsequent use in the preparation of pantoprazole.

Chemical and Physical Properties

This compound is a pale yellow to off-white solid. Its key properties are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₈H₆F₂N₂OS
Molecular Weight 216.21 g/mol [1]
CAS Number 97963-62-7[2]
Appearance White to off-white or pale yellow solid/powder[2][3]
Melting Point 239-243 °C[2][3]
Boiling Point 303.5 °C (predicted)[4]
Solubility Soluble in Dimethylformamide (DMF), Methanol, and 10% Sodium Hydroxide solution.[5]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place. For long-term stability, storage at ≤–20°C under anhydrous conditions is advised.[1][6]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[4]

Hazard Classifications:

  • Skin Irritation (Category 2)[7]

  • Serious Eye Irritation (Category 2A)[7]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear approved safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves.[2]

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.[2]

  • Body Protection: Wear a lab coat or other protective clothing.[8]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

Spill and Disposal:

  • In case of a spill, avoid dust formation.[9]

  • Use personal protective equipment.[9]

  • Sweep up and shovel.[2]

  • Keep in suitable, closed containers for disposal.[8]

  • Dispose of waste in accordance with local, state, and federal regulations.[8]

Experimental Protocols

The primary application of this compound is as a crucial intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor.[5]

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-difluoromethoxy-o-phenylenediamine.[7][8]

Materials:

  • 4-difluoromethoxy-o-phenylenediamine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Activated carbon

Procedure:

  • In a reaction vessel, dissolve 4-difluoromethoxy-o-phenylenediamine in an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Cool the mixture to a temperature between 25-35°C.[7]

  • Slowly add carbon disulfide dropwise to the reaction mixture while maintaining the temperature.

  • After the addition is complete, raise the temperature to 30-40°C and stir for approximately 6 hours to facilitate the condensation reaction.[7]

  • Increase the temperature further to 60-70°C and maintain for another 6 hours to promote cyclization.[7]

  • After the reaction is complete, add activated carbon to decolorize the solution.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate and adjust the pH to 5-6 with hydrochloric acid or sulfuric acid to precipitate the product.[7]

  • Filter the precipitate, wash with water, and dry to obtain this compound.

Protocol 2: Synthesis of Pantoprazole from this compound

This protocol outlines the condensation reaction to form the thioether intermediate, which is then oxidized to pantoprazole.[4][10]

Materials:

  • This compound

  • 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

  • Inorganic base (e.g., sodium hydroxide)

  • Solvent (e.g., a mixture of water and an organic solvent like dichloromethane)

  • Oxidizing agent (e.g., sodium hypochlorite, hydrogen peroxide)

Procedure:

  • Dissolve this compound in a suitable solvent mixture containing an inorganic base.

  • Add 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the solution.

  • Stir the reaction mixture at room temperature until the condensation reaction is complete, forming the thioether intermediate (pantoprazole sulfide).[4]

  • For the oxidation step, cool the reaction mixture and add a suitable oxidizing agent.

  • Monitor the reaction by an appropriate method (e.g., TLC or HPLC) until the thioether is fully converted to the sulfoxide (pantoprazole).

  • Once the reaction is complete, the pantoprazole can be isolated and purified using standard techniques, such as extraction and crystallization.

Visualized Workflows and Mechanisms

To better illustrate the processes described, the following diagrams are provided.

G cluster_synthesis Synthesis of this compound A 4-difluoromethoxy- o-phenylenediamine C Condensation (30-40°C) A->C B Carbon Disulfide (CS₂) + Base (NaOH/KOH) B->C D Cyclization (60-70°C) C->D E Acidification (pH 5-6) D->E F 5-Difluoromethoxy-2- mercaptobenzimidazole E->F G cluster_pantoprazole Synthesis of Pantoprazole A 5-Difluoromethoxy-2- mercaptobenzimidazole C Condensation A->C B 2-chloromethyl-3,4- dimethoxypyridine HCl B->C D Pantoprazole Sulfide (Thioether Intermediate) C->D E Oxidation D->E F Pantoprazole E->F G cluster_moa Mechanism of Action of Pantoprazole A Pantoprazole (Prodrug) B Acidic Environment of Parietal Cell Canaliculi A->B C Active Sulfenamide B->C D H⁺/K⁺-ATPase (Proton Pump) C->D Covalent Bonding E Inhibition of Proton Pump D->E F Decreased Gastric Acid Secretion E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of pharmaceuticals like pantoprazole.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes:

  • A multi-step synthesis starting from 4-hydroxy acetanilide. This involves difluoromethylation, nitration, hydrolysis, reduction to form 4-(difluoromethoxy)benzene-1,2-diamine, and a final cyclization with carbon disulfide.[1]

  • A more direct route that uses 4-difluoromethoxy-o-phenylenediamine as the starting material, which is then reacted with carbon disulfide in the presence of a base.[3][4]

Q2: What is the chemical formula and molecular weight of the target compound?

A2: The chemical formula is C₈H₆F₂N₂OS, and the molecular weight is 216.21 g/mol .[2]

Q3: What are the typical yields for this synthesis?

A3: Yields can vary significantly based on the chosen route and optimization of reaction conditions. A multi-step synthesis reported an overall yield of 52.59%.[1] For the final cyclization step from 4-difluoromethoxy-o-phenylenediamine, yields have been reported in the range of 95% to over 100% (crude), indicating a highly efficient conversion.[5]

Q4: What are the primary uses of this compound?

A4: It is a crucial intermediate for the synthesis of proton pump inhibitors, most notably pantoprazole, which is used to treat acid-related stomach conditions.[2][6] It also serves as a building block in medicinal chemistry for developing new therapeutic agents.[2][7]

Q5: How is the completion of the reaction typically monitored?

A5: Reaction progress is commonly monitored using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Issue 1: Low Yield in the Final Cyclization Step

  • Question: My yield is significantly lower than reported values after reacting 4-difluoromethoxy-o-phenylenediamine with carbon disulfide. What are the potential causes?

  • Answer:

    • Improper pH Control: The reaction medium should be basic to facilitate the reaction with carbon disulfide. Ensure that a sufficient amount of base (e.g., KOH, NaOH) is used.[3][4]

    • Suboptimal Temperature Profile: The reaction is typically performed in two stages: a lower temperature condensation phase (e.g., 25-60°C) followed by a higher temperature cyclization/ring-closure phase (e.g., 60-100°C).[4][5] Ensure both stages are held for the appropriate duration (1-6 hours each) to drive the reaction to completion.[4]

    • Loss of Intermediate: The diamine starting material can be unstable. Ensure it is of high purity and handled appropriately before use.

    • Inefficient Precipitation: The product is isolated by acidifying the reaction mixture. The final pH should be carefully adjusted to the optimal range of 4-6 (specifically pH 5 is often cited) to ensure maximum precipitation.[4][5] Using an incorrect amount of acid can leave the product dissolved in the solution.

Issue 2: Product is Impure After Purification

  • Question: My final product shows significant impurities even after recrystallization. How can I improve its purity?

  • Answer:

    • Incomplete Reaction: Unreacted 4-difluoromethoxy-o-phenylenediamine may be present. Monitor the reaction with TLC/HPLC to ensure the starting material is fully consumed before workup.[1]

    • Side Reactions: The formation of thiourea-related byproducts can occur. Adhering to the optimal temperature and reaction time can minimize these. The two-stage temperature process is designed to control the reaction pathway.[4][5]

    • Purification Method: Standard purification involves recrystallization from solvents like methanol.[1] An additional purification step using activated carbon (charcoaling) during the workup can help remove colored impurities and other byproducts before the final precipitation.[5]

    • Oxidation: The mercapto group (-SH) can be susceptible to oxidation. Ensure the workup and drying processes are performed without undue exposure to oxidizing conditions.

Issue 3: Difficulty in the Initial Difluoromethylation Step

  • Question: When preparing the precursor from 4-hydroxy acetanilide, the difluoromethylation step is inefficient. What are the critical parameters?

  • Answer:

    • Strict pH Maintenance: The pH of the reaction mixture must be maintained above 9 throughout the purging of difluoromethylene chloride gas. If the pH drops, the reaction will stall. It is recommended to stop the gas addition, add more base (e.g., NaOH), and stir before resuming.[1]

    • Temperature Control: The reaction temperature should be maintained around 50-55°C for an extended period (70-74 hours).[1] Deviations can affect the reaction rate and yield.

    • Catalyst Presence: The use of a phase-transfer catalyst like PEG-600 can be beneficial for this reaction.[1]

Data Summary

Table 1: Reaction Conditions for Cyclization of 4-difluoromethoxy-o-phenylenediamine

Parameter Method 1 (Aqueous)[4][5] Method 2 (Ethanol)[3]
Starting Material 4-difluoromethoxy-o-phenylenediamine 4-difluoromethoxy-o-phenylenediamine
Reagents Carbon Disulfide, NaOH/KOH Carbon Disulfide, KOH
Solvent Water Ethanol
Condensation Temp. 25 - 60 °C Not specified (likely reflux)
Cyclization Temp. 60 - 100 °C Not specified (likely reflux)
Reaction Time 1-6 hours (Condensation) + 1-6 hours (Cyclization) Not specified
Workup Acidification to pH 4-6 Not specified

| Reported Yield | 95 - 108% (crude) | Not specified |

Experimental Protocols

Protocol 1: Improved Multi-Step Synthesis from 4-Hydroxy Acetanilide[1]

This protocol follows an improved in-situ process with an overall yield of 52.59%.

  • Step A: Synthesis of N-[4-(difluoromethoxy)phenyl]acetamide

    • Add p-hydroxy acetanilide (0.15 mol), isopropyl alcohol (150 g), NaOH (0.45 mol), and a catalytic amount of PEG-600 to a reaction vessel.

    • Heat the mixture to 50°C for 1 hour.

    • Purge difluoromethylene chloride gas into the mixture, maintaining the temperature at 50-55°C.

    • Intermittently check the pH and ensure it remains above 9 by adding NaOH as needed. Continue for 70-74 hours. The resulting organic layer is used directly in the next step.

  • Step B: Nitration

    • Cool the organic layer from Step A to 20-25°C. Add 1.5 g of 98% H₂SO₄ and stir.

    • Add fuming nitric acid (4.44 mol) dropwise over 2-3 hours, maintaining the temperature at 20-25°C.

    • Stir for 2 hours and monitor by TLC. The resulting organic layer containing the nitrated intermediate is used directly.

  • Step C: Hydrolysis

    • Take the organic layer from Step B, add 100 mL of methanol and a 50% NaOH solution (0.22 mol).

    • Reflux the mixture for 3 hours. Monitor by TLC. The organic layer is used directly.

  • Step D: Reduction

    • To the organic layer from Step C, add Raney-Nickel catalyst.

    • Cautiously add hydrazine hydrate (exothermic reaction) and then gently reflux for 4 hours.

    • Cool the mixture and filter to recover the catalyst. The organic layer containing 4-(difluoromethoxy)benzene-1,2-diamine is used directly.

  • Step E: Cyclization and Purification

    • To the organic layer from Step D, add carbon disulfide (0.16 mol) and reflux for 4 hours.

    • Cool the reaction mass to 10-15°C and stir for 1 hour.

    • Filter the precipitated solid, wash with methanol, and dry.

    • Purify the crude product by charcoaling in methanol, precipitating with water, filtering, and drying to obtain an off-white powder.

Protocol 2: High-Yield Aqueous Synthesis[4][5]

  • Reaction Setup:

    • In a reactor, add an aqueous solution of NaOH or KOH and 4-difluoromethoxy-o-phenylenediamine.

  • Condensation:

    • Maintain the temperature between 35-50°C.

    • Slowly add carbon disulfide dropwise.

    • After the addition is complete, hold the temperature at 35-50°C and stir for 1-6 hours.

  • Cyclization:

    • Increase the temperature to 80-100°C and maintain for 1-6 hours, until the evolution of hydrogen sulfide gas ceases.

  • Workup and Isolation:

    • Cool the reaction mixture. Optional: Add activated carbon for decolorization and filter.

    • Adjust the pH of the solution to 5 using an acid (e.g., hydrochloric acid, sulfuric acid).

    • Filter the resulting precipitate, wash with water, and dry to obtain the target product.

Visual Guides

G cluster_0 Multi-Step Synthesis Route cluster_1 Direct Synthesis Route A 4-Hydroxy Acetanilide B N-[4-(difluoromethoxy)phenyl]acetamide A->B CHF₂Cl, NaOH, PEG-600 C N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide B->C HNO₃, H₂SO₄ D 4-(difluoromethoxy)-2-nitroaniline C->D NaOH, MeOH (Hydrolysis) E 4-(difluoromethoxy)benzene-1,2-diamine D->E Raney-Ni, Hydrazine Hydrate F This compound E->F CS₂, Reflux G 4-(difluoromethoxy)benzene-1,2-diamine H This compound G->H CS₂, KOH/NaOH, H₂O or EtOH G cluster_cyclization Final Cyclization Step cluster_difluoromethylation Initial Difluoromethylation Step cluster_purification Purification Issues start Low Product Yield or Purity q1 Which step shows poor performance? start->q1 c1 Check Reaction Temperature Profile (Condensation & Cyclization stages) q1->c1 Cyclization d1 Monitor and Maintain pH > 9 Throughout Gas Purging q1->d1 Difluoromethylation p1 Use HPLC/TLC to Confirm Reaction Completion q1->p1 Purification c2 Verify Base Stoichiometry (Sufficient KOH/NaOH) c1->c2 c3 Confirm Final pH for Precipitation (Target: pH 4-6) c2->c3 c4 Analyze Purity of Diamine Starting Material c3->c4 d2 Ensure Stable Temperature (50-55°C) d1->d2 d3 Confirm Presence of Phase-Transfer Catalyst d2->d3 p2 Incorporate Activated Carbon (Charcoal) Treatment p1->p2 p3 Recrystallize from Appropriate Solvent (e.g., Methanol) p2->p3

References

5-Difluoromethoxy-2-mercaptobenzimidazole stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability issues and solutions for 5-Difluoromethoxy-2-mercaptobenzimidazole (CAS No. 97963-62-7), a key intermediate in the synthesis of proton pump inhibitors such as pantoprazole. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Discoloration of Solid Compound (White Powder Turning Yellow/Brown) Oxidation of the mercapto group or slow degradation due to exposure to light, air, or moisture.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerate at 2-8°C for long-term storage.[1] For routine use, store at room temperature in a dry, well-ventilated area away from direct sunlight.
Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution Impurities from synthesis or partial degradation during dissolution in a non-optimal solvent. The compound can have related substance impurities from its manufacturing process.Ensure the use of high-purity solvents. For analytical purposes, dissolve the compound in a suitable solvent such as methanol or a mixture of acetonitrile and water immediately before use.[2] Analyze the purity of the starting material against a reference standard if available.
Decreasing Concentration of the Compound in Solution Over Time Degradation in solution, which can be accelerated by pH, temperature, and light. Benzimidazole derivatives are known to be susceptible to hydrolysis and photolysis.[3]Prepare solutions fresh for each experiment. If storage is necessary, store solutions at low temperatures (-20°C or -80°C) in amber vials to protect from light.[4] Avoid acidic conditions, as these can promote degradation.
Formation of Precipitate in Solution Poor solubility or degradation leading to the formation of insoluble byproducts.Confirm the solubility of the compound in your chosen solvent system. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. If a precipitate forms in a previously clear solution, it is likely a degradation product, and a fresh solution should be prepared.
Inconsistent Results in Synthesis Reactions Degradation of the starting material, leading to lower yields and the formation of side products. The mercapto group is susceptible to oxidation, which can affect its reactivity.Use the compound from a freshly opened container or one that has been stored properly under inert gas. Consider performing a quick purity check (e.g., by TLC or HPLC) before use in a critical synthesis step.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on forced degradation studies of its downstream product, pantoprazole, the primary degradation pathways for the 2-mercaptobenzimidazole core involve the sulfur atom. The main pathways are:

  • Oxidation: The mercapto (-SH) group is susceptible to oxidation, which can lead to the formation of disulfide bridges between two molecules or further oxidation to sulfone derivatives, especially in the presence of oxidizing agents.[3]

  • Acid-catalyzed Degradation: In acidic conditions, the benzimidazole ring system can become unstable, leading to hydrolysis and other rearrangements.[3]

  • Photodegradation: Benzimidazole derivatives can be sensitive to light, which can catalyze hydrolysis and other degradation reactions.[5]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated place.[1] For long-term storage, refrigeration at 3-5°C is recommended.[1]

Q3: How should I prepare solutions of this compound for experiments?

A3: It is recommended to prepare solutions fresh for each use. The compound is soluble in solvents like methanol, dimethylformamide (DMF), and 10% sodium hydroxide solution.[2] For analytical methods such as HPLC, a mobile phase containing acetonitrile and water is often used.[6] To minimize degradation, use high-purity solvents and protect the solution from light.

Q4: My solution of this compound has turned slightly yellow. Can I still use it?

A4: A slight yellowing may indicate minor oxidation or degradation. While it might be acceptable for some non-critical applications, for quantitative studies or in the synthesis of pharmaceutical-grade materials, it is highly recommended to use a fresh, pure sample. The color change is a sign of impurity formation.

Q5: Which analytical technique is best for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[6] Such a method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient over time. An HPLC method coupled with a UV detector is common, and for structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[3]

Data Presentation

Table 1: Illustrative Stability of Pantoprazole under Forced Degradation Conditions

Stress ConditionTimeTemperature% Degradation (Illustrative)Major Degradation Products
0.1 M HCl (Acid Hydrolysis)8 hours80°C~ 25%Sulfide Impurity
0.1 M NaOH (Alkaline Hydrolysis)8 hours80°C~ 5%Minimal degradation
3% H₂O₂ (Oxidation)48 hoursRoom Temp.~ 30%Sulfone Impurity
Thermal30 days60°C< 5%Minimal degradation
Photolytic (Sunlight)15 daysRoom Temp.~ 10%Photodegradation products

Disclaimer: This data is based on typical forced degradation studies of Pantoprazole and is intended for illustrative purposes to indicate potential sensitivities of the 2-mercaptobenzimidazole core structure.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for subjecting the compound to stress conditions as per ICH guidelines to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat the solution at 80°C for 8 hours.

    • Cool the solution and neutralize with 1 M NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Heat the solution at 80°C for 8 hours.

    • Cool the solution and neutralize with 1 M HCl.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 48 hours.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation:

    • Store the solid compound in an oven at 60°C for 30 days.

    • Prepare a solution from the stressed sample and dilute to the final concentration.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of the compound in methanol to direct sunlight for 15 days.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and a control sample (unstressed) by a suitable, validated HPLC method to determine the percentage of degradation and identify any degradation products.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (1M HCl, 80°C, 8h) stock->acid alkali Alkaline Hydrolysis (1M NaOH, 80°C, 8h) stock->alkali oxidation Oxidative Degradation (30% H₂O₂, RT, 48h) stock->oxidation thermal Thermal Degradation (Solid, 60°C, 30d) stock->thermal photo Photolytic Degradation (Solution, Sunlight, 15d) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for the forced degradation study of this compound.

signaling_pathway Mechanism of Action of Pantoprazole (Downstream Product) cluster_parietal_cell Gastric Parietal Cell cluster_membrane Canalicular Membrane cluster_lumen Stomach Lumen pantoprazole Pantoprazole (prodrug) active_form Active Sulfenamide pantoprazole->active_form Acidic Environment (H+) proton_pump H+/K+ ATPase (Proton Pump) active_form->proton_pump Covalent Binding (Inhibition) acid_secretion Gastric Acid (H+) proton_pump->acid_secretion H+ Secretion

Caption: Simplified signaling pathway for the inhibition of the H+/K+ ATPase by Pantoprazole.

References

overcoming solubility problems with 5-Difluoromethoxy-2-mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Difluoromethoxy-2-mercaptobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound. It serves as a key intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Pantoprazole, which is used to treat acid-related stomach conditions.[1][2] Its chemical structure consists of a benzimidazole core substituted with a difluoromethoxy group and a mercapto group.

Q2: What are the general solubility characteristics of this compound?

Based on available data, this compound exhibits the following solubility profile:

  • Soluble in: 10% Sodium Hydroxide solution, Methanol, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Benzene, Ethanol, and Acetone.[1][3][4]

  • Slightly soluble in: DMSO and Methanol (some sources indicate slight solubility, suggesting concentration limits).[5]

  • Limited solubility in: Water.[4]

Q3: I am observing a precipitate when trying to dissolve the compound. What could be the issue?

Precipitation upon dissolution can be due to several factors:

  • Solvent saturation: You may be exceeding the solubility limit of the compound in the chosen solvent.

  • Incorrect solvent: The solvent may not be appropriate for dissolving this compound at the desired concentration.

  • Temperature effects: Solubility can be temperature-dependent. A decrease in temperature during the dissolution process might cause precipitation.

  • pH of the medium: For aqueous solutions, the pH can significantly impact the solubility of benzimidazole derivatives.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides systematic approaches to address common solubility challenges encountered during experiments with this compound.

Initial Assessment of Solubility Problems

A logical workflow can help diagnose and solve solubility issues.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Observed check_solvent Is the correct solvent being used? start->check_solvent check_concentration Is the concentration too high? check_solvent->check_concentration Yes end_fail Consult further literature or technical support check_solvent->end_fail No check_temp Is the temperature appropriate? check_concentration->check_temp No consider_enhancement Consider Solubility Enhancement Techniques check_concentration->consider_enhancement Yes check_temp->consider_enhancement No end_success Success: Compound Dissolved check_temp->end_success Yes, adjust temp. consider_enhancement->end_success

Caption: A logical workflow for troubleshooting solubility problems.

Data Presentation: Solubility Summary

While precise quantitative solubility data for this compound is not widely available in public literature, the following table summarizes its qualitative solubility in various solvents.

SolventSolubilityObservations
10% Sodium HydroxideSolubleForms a clear solution.[1]
MethanolSoluble / Slightly SolubleForms a clear solution, though some sources suggest it may be only slightly soluble.[1][5]
Dimethylformamide (DMF)SolubleForms a clear solution.[1]
Dimethyl Sulfoxide (DMSO)Soluble / Slightly SolubleGenerally soluble, but may be only slightly soluble depending on the source.[5]
BenzeneSolubleReported as soluble.[3]
EthanolSolubleReported as soluble.[3]
AcetoneSolubleReported as soluble.[4]
WaterLimitedExhibits limited solubility.[4]

Note: The qualitative descriptions are based on available chemical supplier data sheets and literature. For quantitative determination, it is recommended to perform solubility studies using the protocols outlined below.

Experimental Protocols

Protocol 1: Determination of Aqueous and Organic Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the solubility of a compound.

Objective: To quantitatively determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility in mg/mL or other appropriate units, accounting for the dilution factor.

Protocol 2: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)

This protocol outlines a common technique to improve the solubility of poorly soluble compounds.

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • Common solvent (e.g., methanol, ethanol)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the desired amounts of this compound and the hydrophilic polymer (e.g., in a 1:1, 1:2, or 1:5 drug-to-polymer ratio).

  • Dissolve both the compound and the polymer in a suitable common solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

  • The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.

  • The dried solid dispersion can then be pulverized using a mortar and pestle and sieved to obtain a uniform particle size.

  • The dissolution rate of the prepared solid dispersion can be compared to that of the pure compound using a standard dissolution test.

Mandatory Visualization

Pantoprazole Synthesis Workflow

This compound is a crucial intermediate in the synthesis of Pantoprazole. The following diagram illustrates this synthetic pathway.

Pantoprazole_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_target_intermediate Target Intermediate cluster_final_product Final Product Synthesis A 4-Hydroxy Acetanilide B N-[4-(difluoromethoxy)phenyl]acetamide A->B Difluorometylation C 4-(Difluoromethoxy)-2-nitroaniline B->C Nitration D 4-(Difluoromethoxy)benzene-1,2-diamine C->D Reduction E This compound D->E Cyclization with Carbon Disulfide F Pantoprazole Thioether E->F Condensation G Pantoprazole F->G Oxidation

Caption: Synthetic pathway of Pantoprazole from 4-Hydroxy Acetanilide.

References

5-Difluoromethoxy-2-mercaptobenzimidazole side reaction troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Difluoromethoxy-2-mercaptobenzimidazole

Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges encountered during its synthesis and use. This compound is a key intermediate in the synthesis of Pantoprazole, a proton pump inhibitor.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and environmentally friendly method involves the reaction of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in an aqueous alkaline solution.[5] The process is typically a two-stage reaction involving an initial condensation followed by a cyclization step to form the final product.[5]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Cyclization: The conversion of the dithiocarbamate intermediate to the final benzimidazole ring may be incomplete. Ensure the cyclization temperature and time are adequate.

  • Suboptimal pH: The pH of the reaction medium is crucial. The initial condensation is performed under basic conditions, and the final product is precipitated by acidification. Incorrect pH at either stage can significantly impact yield.

  • Poor Quality Starting Material: Impurities in the 4-difluoromethoxy-o-phenylenediamine can lead to side reactions and lower the yield of the desired product.

  • Oxidation: The thiol group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.

Q3: I am observing a significant amount of an insoluble byproduct. What could it be?

A3: A common insoluble byproduct is the disulfide dimer, formed by the oxidation of the thiol (-SH) group of two molecules of this compound. This is more likely to occur if the reaction is not carried out under an inert atmosphere.

Q4: Can the difluoromethoxy group be problematic during synthesis?

A4: The difluoromethoxy group is generally stable under the standard reaction conditions for forming the 2-mercaptobenzimidazole core. However, its electron-withdrawing nature can influence the reactivity of the aromatic ring and the acidity of the thiol group.[6]

Troubleshooting Guides

Issue 1: Low Yield and Purity

This guide provides a systematic approach to troubleshooting low yields and high impurity profiles.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Verify Purity of Starting Material (4-difluoromethoxy-o-phenylenediamine) start->check_sm check_reagents Confirm Stoichiometry of Reagents (CS2 and Base) check_sm->check_reagents check_temp Monitor Reaction Temperature (Condensation & Cyclization) check_reagents->check_temp check_ph Verify pH for Precipitation check_temp->check_ph analyze_byproducts Analyze Byproducts by HPLC/MS check_ph->analyze_byproducts optimize_conditions Optimize Reaction Conditions analyze_byproducts->optimize_conditions end_node Improved Yield optimize_conditions->end_node

Caption: Troubleshooting workflow for low product yield.

Corrective Actions:

ParameterRecommended Action
Starting Material Purity Use HPLC or GC to verify the purity of 4-difluoromethoxy-o-phenylenediamine. Recrystallize if necessary.
Reaction Temperature Strictly control the temperature for the condensation (e.g., 25-60°C) and cyclization (e.g., 60-100°C) stages.[5]
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol group.
pH Control Carefully monitor and adjust the pH during the final precipitation step. Over-acidification can lead to product degradation.
Issue 2: Formation of Disulfide Byproduct

The thiol group is susceptible to oxidation, leading to the formation of a disulfide dimer.

Proposed Side Reaction: Oxidative Dimerization

G reactant 2 x this compound (Thiol) product Disulfide Dimer reactant->product Oxidation oxidant [O] (e.g., Air) oxidant->product h2o H₂O product->h2o +

Caption: Formation of disulfide byproduct via oxidation.

Prevention Strategies:

StrategyDetails
Inert Atmosphere Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.
Degassed Solvents Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles to remove dissolved oxygen.
Antioxidants In some cases, a small amount of a mild reducing agent or antioxidant can be added, but this should be tested to avoid other side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a common synthetic method.[5][7]

Materials:

  • 4-difluoromethoxy-o-phenylenediamine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH) or another suitable base

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Setup: Assemble the reaction vessel and purge with nitrogen for 15-20 minutes.

  • Base Solution: Prepare a solution of NaOH in deionized water in the reaction vessel.

  • Addition of Starting Material: Add 4-difluoromethoxy-o-phenylenediamine to the basic solution and stir until dissolved.

  • Condensation: Cool the mixture to the desired condensation temperature (e.g., 30-40°C). Slowly add carbon disulfide dropwise, maintaining the temperature. After the addition is complete, stir the mixture at this temperature for 2-4 hours.

  • Cyclization: Gradually heat the reaction mixture to the cyclization temperature (e.g., 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature. Adjust the pH to 5-6 with dilute HCl to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with deionized water, and dry under vacuum to obtain the final product.

Main Synthetic Pathway

G start_mat 4-difluoromethoxy-o-phenylenediamine intermediate Dithiocarbamate Intermediate start_mat->intermediate Condensation (25-60°C) reagents + CS₂ + NaOH (aq) reagents->intermediate product This compound intermediate->product Cyclization & Acidification (60-100°C)

Caption: Synthesis of this compound.

Protocol 2: HPLC Analysis of Reaction Mixture

Purpose: To determine the purity of the product and identify potential byproducts.

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or final product in a suitable solvent (e.g., acetonitrile or methanol).

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Analyze the resulting chromatogram. The retention time of the main peak should correspond to a pure standard of this compound. Additional peaks may indicate impurities or byproducts. Mass spectrometry (LC-MS) can be coupled to identify the mass of these unknown peaks.

References

Technical Support Center: Analytical Method Refinement for 5-Difluoromethoxy-2-mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for 5-Difluoromethoxy-2-mercaptobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 97963-62-7) is a crucial pharmaceutical intermediate, primarily used in the synthesis of Pantoprazole, a proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] It is a white to off-white crystalline powder.[2]

Q2: What are the key physicochemical properties of this compound relevant to analytical method development?

  • Molecular Formula: C₈H₆F₂N₂OS[3]

  • Molecular Weight: 216.21 g/mol [1][3]

  • Melting Point: 239-243 °C[4]

  • Solubility: It is soluble in a 10% sodium hydroxide solution, methanol, and dimethylformamide (DMF).[1] One source also indicates it is water-soluble.[5]

  • Purity: Commercially available grades typically have a purity of 99%.[5][6]

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored at room temperature in a dry, well-ventilated area, protected from direct sunlight and moisture.[2][5] For long-term storage, some suppliers recommend storing in a freezer.[7]

Q4: Which analytical techniques are most commonly used for the analysis of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for assay and impurity profiling.[8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed for the sensitive detection of potential genotoxic impurities.[6][9] Gas Chromatography-Mass Spectrometry (GC-MS) has been used for spectral analysis.[8]

Troubleshooting Guides

HPLC Method Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause:

    • Secondary Interactions: Silanol groups on the column packing can interact with the basic nitrogen atoms in the benzimidazole ring, causing peak tailing.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase. For benzimidazole derivatives, a slightly acidic pH (e.g., 3-5) using a buffer like phosphate or formate can often improve peak shape.

    • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block active sites on the column.

    • Reduce Sample Concentration: Dilute the sample to an appropriate concentration to avoid overloading the column.

    • Check for Column Degradation: If the peak shape deteriorates over time, the column may be degrading. Flush the column or replace it if necessary.

Issue 2: Inconsistent Retention Times

  • Potential Cause:

    • Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention time.

    • Temperature Variations: Changes in column temperature can affect retention times.

    • Pump Malfunction: Inconsistent flow from the HPLC pump.

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Prepare the mobile phase accurately and degas it thoroughly.

    • Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.

    • Check Pump Performance: Purge the pump to remove air bubbles and check for leaks.

    • Ensure Adequate Equilibration: Allow the column to equilibrate with the mobile phase for a sufficient amount of time before starting the analysis, especially when using a new mobile phase.

Issue 3: Ghost Peaks

  • Potential Cause:

    • Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation.

    • Carryover from Previous Injections: Adsorption of the analyte or impurities onto the injector or column.

    • Degradation of the Sample in the Autosampler.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Utilize HPLC-grade solvents for mobile phase and sample preparation.

    • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover.

    • Inject a Blank: Run a blank injection (solvent only) to confirm if the ghost peaks are from the system.

    • Check Sample Stability: Assess the stability of the sample in the autosampler over the duration of the analysis.

Logical Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Analytical Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Times? start->retention_time ghost_peaks Ghost Peaks? start->ghost_peaks other_issues Other Issues start->other_issues peak_shape->retention_time No ps_cause1 Check Mobile Phase pH & Column Type peak_shape->ps_cause1 Yes retention_time->ghost_peaks No rt_cause1 Prepare Fresh Mobile Phase retention_time->rt_cause1 Yes ghost_peaks->other_issues No gp_cause1 Use High-Purity Solvents ghost_peaks->gp_cause1 Yes ps_cause2 Reduce Sample Concentration ps_cause1->ps_cause2 ps_cause3 Check Column Health ps_cause2->ps_cause3 resolve Issue Resolved ps_cause3->resolve rt_cause2 Use Column Oven & Check Pump rt_cause1->rt_cause2 rt_cause3 Ensure Column Equilibration rt_cause2->rt_cause3 rt_cause3->resolve gp_cause2 Optimize Needle Wash & Run Blanks gp_cause1->gp_cause2 gp_cause3 Check Sample Stability gp_cause2->gp_cause3 gp_cause3->resolve

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Protocols

Representative HPLC Method

This method is a starting point for the analysis of this compound and is based on methods used for the analysis of Pantoprazole and its impurities.[2][10][11]

ParameterRecommended Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% A to 30% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 290 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve in Diluent) injection Sample/Standard Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Accurate Mixing & Degassing) equilibration Column Equilibration (Stable Baseline) mobile_phase_prep->equilibration standard_prep Standard Preparation (Known Concentration) standard_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification (Comparison to Standard) integration->quantification report Generate Report quantification->report

Caption: A typical experimental workflow for HPLC analysis.

Representative GC-MS Method for Identification

For structural confirmation and identification of volatile impurities, a GC-MS method can be employed.

ParameterRecommended Condition
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 50-400 amu

Note: This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular instrumentation and analytical requirements. Always refer to relevant pharmacopeial methods and internal standard operating procedures.

References

common experimental errors with 5-Difluoromethoxy-2-mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Difluoromethoxy-2-mercaptobenzimidazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions related to the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store the compound at 3-5°C in a well-ventilated place with the container tightly closed.[1][2] Some suppliers recommend storage at room temperature, away from direct sunlight and moisture.[3] For long-term storage, a freezer is also a suitable option.[4]

Q2: What are the solubility characteristics of this compound?

A2: this compound is soluble in a 10% sodium hydroxide solution, methanol, and dimethylformamide (DMF), rendering clear solutions.[5] It is also slightly soluble in DMSO. The compound has limited solubility in water.

Q3: Is this compound stable under normal laboratory conditions?

A3: Yes, this compound is stable under recommended storage conditions.[1][2] However, it is important to avoid contact with strong oxidizing agents, as they are incompatible materials.[6]

Q4: What are the primary applications of this compound in research and development?

A4: The primary application of this compound is as a key intermediate in the synthesis of pantoprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders.[7][8] It is also utilized in the preparation of α-glucosidase inhibitors for their potential antidiabetic activity.[7]

Troubleshooting Guide

This guide addresses common experimental errors and provides potential solutions for researchers working with this compound, particularly during its synthesis.

Problem Potential Cause Troubleshooting Steps
Low Yield During Synthesis Incomplete reaction during the condensation or cyclization stages.- Monitor Reaction Temperature: Ensure the condensation reaction is maintained between 25-60°C and the cyclization reaction is between 60-100°C.[9] - Control pH: Maintain a pH between 4-6 during the final precipitation step to maximize product recovery.[9] - Reagent Quality: Use high-purity starting materials and ensure reagents like carbon disulfide have not degraded.
Presence of Impurities in the Final Product Side reactions or over-oxidation during synthesis.- Control Oxidation Conditions: When used in the synthesis of pantoprazole, carefully control the oxidation step to avoid the formation of sulfone and N-oxide impurities.[10] - Purification: Recrystallization from methanol is an effective method for purifying the final product.[11] The product can be precipitated from the methanol solution by the addition of water.[11]
Difficulty in Product Isolation/Precipitation Incorrect pH or solvent conditions.- Adjust pH: Carefully adjust the pH of the reaction mixture to 5-6 with an acid (e.g., sulfuric acid, hydrochloric acid, or phosphoric acid) to induce precipitation.[4] - Cooling: After pH adjustment, cool the solution to facilitate complete crystallization before filtration.
Inconsistent Spectroscopic Data (NMR, IR) Presence of residual solvents or impurities.- Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the purification process. - Repurification: If significant impurities are detected, repurify the compound by recrystallization.[11]

Experimental Protocols

Synthesis of this compound

This protocol is based on a common synthetic route.

Materials:

  • 4-Difluoromethoxy-o-phenylenediamine

  • Sodium hydroxide or Sodium carbonate

  • Carbon disulfide

  • Sulfuric acid, Hydrochloric acid, or Phosphoric acid

  • Activated carbon

  • Water

  • Methanol (for purification)

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium hydroxide or sodium carbonate in water.

  • Add 4-difluoromethoxy-o-phenylenediamine to the alkaline solution and stir for 20 minutes.

  • Raise the temperature to 30-40°C and add carbon disulfide dropwise, maintaining the temperature in this range.

  • After the addition is complete, maintain the condensation reaction at 30-45°C for 3-6 hours.

  • Increase the temperature to 60-90°C and continue the cyclization reaction for an additional 1-6 hours.

  • After the reaction is complete, add activated carbon to decolorize the solution.

  • Filter the hot solution and then cool the filtrate.

  • Adjust the pH of the filtrate to 5-6 with acid to precipitate the product.

  • Filter the solid product, wash with water, and dry under vacuum.

  • For further purification, the crude product can be recrystallized from methanol.[11]

Quantitative Data from Synthesis Protocols

The following table summarizes reaction conditions and reported yields from various synthesis protocols.

Starting MaterialBaseCondensation Temp. (°C)Cyclization Temp. (°C)Acid for PrecipitationYield (%)Reference
4-Difluoromethoxy-o-phenylenediamineSodium Carbonate25-3560-70Sulfuric Acid95.4[4]
4-Difluoromethoxy-o-phenylenediamineSodium Hydroxide35-4580-90Phosphoric Acid108.6 (crude)[4]
4-Difluoromethoxy-o-phenylenediamineSodium Hydroxide35-4580-90Hydrochloric Acid107.5 (crude)[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pantoprazole (a downstream application)

This compound is a crucial intermediate in the synthesis of pantoprazole, a proton pump inhibitor. The primary mechanism of action of pantoprazole is the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.

Pantoprazole_Mechanism cluster_Parietal_Cell Gastric Parietal Cell Pantoprazole Pantoprazole Activated_Pantoprazole Activated Form (Sulfenamide) Pantoprazole->Activated_Pantoprazole Acidic Environment Proton_Pump H+/K+-ATPase (Proton Pump) Activated_Pantoprazole->Proton_Pump Irreversible Inhibition H_ions_out H+ Secretion (Gastric Acid) Increased_pH Increased Gastric pH Proton_Pump->Increased_pH Blocks Acid Secretion Gastric_Lumen Gastric Lumen K_ions_in K+ Uptake

Caption: Mechanism of action of pantoprazole.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 4-Difluoromethoxy-o-phenylenediamine + Base + CS2 Condensation Condensation Reaction (30-45°C) Start->Condensation Cyclization Cyclization Reaction (60-90°C) Condensation->Cyclization Decolorization Decolorization (Activated Carbon) Cyclization->Decolorization Filtration1 Hot Filtration Decolorization->Filtration1 Precipitation Precipitation (pH Adjustment to 5-6) Filtration1->Precipitation Filtration2 Filtration and Washing Precipitation->Filtration2 Drying Drying Filtration2->Drying Crude_Product Crude Product Drying->Crude_Product Purification Recrystallization (Methanol/Water) Crude_Product->Purification Pure_Product Pure 5-Difluoromethoxy- 2-mercaptobenzimidazole Purification->Pure_Product

Caption: Synthesis and purification workflow.

References

Technical Support Center: Scaling Up 5-Difluoromethoxy-2-mercaptobenzimidazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 5-Difluoromethoxy-2-mercaptobenzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Final Product

Potential Cause Recommended Solution
Incomplete Reaction: The reaction may not have proceeded to completion.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[1] Optimize Reaction Time: Extend the reaction time at both the condensation and cyclization stages. A typical duration is 1-6 hours for each stage.[2]
Suboptimal Reaction Temperature: Incorrect temperatures for the condensation and cyclization steps can hinder the reaction rate and yield.Maintain Temperature Control: Ensure the condensation reaction is maintained between 25-60°C and the cyclization reaction is between 60-100°C.[2] Optimal temperatures reported are 35-50°C for condensation and 80-100°C for cyclization.[2]
Poor Quality of Starting Materials: Impurities in the 4-difluoromethoxy-o-phenylenediamine or other reagents can interfere with the reaction.[1]Purify Starting Materials: If the purity of the starting materials is questionable, consider purifying them before use.[1]
Inefficient Catalyst: If a catalyst is used, it may be inactive or the loading may be insufficient.[1]Catalyst Selection and Loading: Ensure the catalyst is active and from a reliable source. Optimize the catalyst loading as an excess can also lead to side reactions.[1]

Issue 2: Presence of Colored Impurities in the Final Product

Potential Cause Recommended Solution
Oxidation of Starting Material: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of highly colored impurities that are difficult to remove.[1]Run Reaction Under Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of the o-phenylenediamine starting material.[1] Activated Carbon Treatment: Treat a solution of the crude product with activated carbon before filtration and crystallization to remove colored impurities.[1]

Issue 3: Formation of Multiple Products/Side Products

Potential Cause Recommended Solution
Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole.[1]Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to carbon disulfide.[1]
Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.[1]Adjust Reaction Conditions: Ensure the cyclization temperature and time are sufficient to drive the reaction to completion.

Issue 4: Difficulty in Product Purification

Potential Cause Recommended Solution
Similar Polarity of Product and Impurities: The desired product and side products or starting materials may have similar polarities, making separation by column chromatography challenging.[1]Acid-Base Extraction: Since benzimidazoles have a basic nitrogen atom, acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[1] Recrystallization: Purify the dried product by recrystallizing it from methanol, followed by precipitation with water.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound?

A1: The most common and industrially useful process involves the reaction of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in the presence of an alkali (like sodium hydroxide or potassium hydroxide) in an aqueous solvent.[2] This method is favored for its mild reaction conditions, simple operation, and use of an environmentally friendly solvent.[2]

Q2: What are the critical process parameters to control during scale-up?

A2: During scale-up, it is crucial to maintain consistent process parameters that were optimized at the laboratory scale. Key parameters include:

  • Temperature Control: Precise temperature control during the two-stage condensation and cyclization reactions is critical for yield and purity.[2]

  • Mixing Efficiency: Ensuring efficient mixing is important, as it can differ between small and large vessels and impact reaction kinetics.[4]

  • Rate of Reagent Addition: The controlled addition of carbon disulfide is important to manage the exothermic nature of the reaction.

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be assessed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage of purity.[3]

  • Melting Point: The melting point of the pure compound is reported to be in the range of 250-252°C.[3]

  • Spectral Analysis: Techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure of the synthesized compound.[3]

Q4: What are the common solvents used for the reaction and purification?

A4:

  • Reaction: A key advantage of one of the primary synthesis methods is the use of water as the sole solvent, making the process environmentally friendly.[2]

  • Purification: Methanol is commonly used for recrystallization.[3] Dichloromethane can be used for extraction.[3] Dimethylformamide (DMF) and 10% Sodium Hydroxide solution are also suitable solvents for the final product.[5]

Q5: What are the main challenges when scaling up from lab to industrial production?

A5: Key challenges in scaling up production include:

  • Process Reproducibility: Ensuring that the process remains consistent and reproducible on a larger scale.[4]

  • Supply Chain Management: Sourcing consistent, high-quality raw materials in larger quantities can be a challenge.[4]

  • Regulatory Compliance: Adhering to Good Manufacturing Practices (GMP) is essential for pharmaceutical intermediates.[4]

  • Cost Control: Managing the costs associated with larger equipment, facilities, and raw materials is a significant consideration.[4]

Experimental Protocols

Synthesis of this compound [2]

  • Reaction Setup: In a reactor, add a specific density of an alkaline aqueous solution (e.g., sodium hydroxide or potassium hydroxide) and the 4-difluoromethoxy-o-phenylenediamine raw material.

  • Condensation Reaction: After stirring, cool the mixture using a cold condenser. Maintain the temperature between 25-60°C and slowly add a specific amount of carbon disulfide to the reactor.

  • Condensation Hold: After the addition of carbon disulfide is complete, maintain the reaction mixture at 25-60°C for 1-6 hours to continue the condensation reaction.

  • Cyclization Reaction: Increase the temperature to 60-100°C and hold for 1-6 hours to carry out the cyclization reaction. The reaction is complete when the evolution of hydrogen sulfide gas ceases.

  • Product Isolation: Adjust the pH of the reaction mixture with an acid (e.g., hydrochloric acid, sulfuric acid, or acetic acid).

  • Filtration and Drying: Filter the resulting precipitate and dry it to obtain the target product, this compound.

Data Presentation

Table 1: Summary of Reaction Conditions

Parameter Condition Reference
Starting Material 4-difluoromethoxy-o-phenylenediamine[2]
Reagents Carbon disulfide, Alkali (NaOH or KOH)[2]
Solvent Water[2]
Condensation Temperature 25-60°C (Optimal: 35-50°C)[2]
Cyclization Temperature 60-100°C (Optimal: 80-100°C)[2]
Reaction Time 1-6 hours for each stage[2]
pH Adjustment Acid (HCl, H₂SO₄, or CH₃COOH)[2]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Prepare Reaction Mixture (4-difluoromethoxy-o-phenylenediamine, alkali, water) condensation Condensation Reaction (25-60°C, 1-6h) Add Carbon Disulfide start->condensation Stir and Cool cyclization Cyclization Reaction (60-100°C, 1-6h) condensation->cyclization Heat ph_adjustment pH Adjustment (with Acid) cyclization->ph_adjustment filtration Filtration ph_adjustment->filtration drying Drying filtration->drying final_product Final Product: This compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp poor_reagents Poor Reagent Quality low_yield->poor_reagents monitor_tlc Monitor with TLC Extend Reaction Time incomplete_reaction->monitor_tlc optimize_temp Optimize Temperature (Condensation & Cyclization) suboptimal_temp->optimize_temp purify_reagents Purify Starting Materials poor_reagents->purify_reagents

References

Technical Support Center: Enhancing the Purity of 5-Difluoromethoxy-2-mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 5-Difluoromethoxy-2-mercaptobenzimidazole (Pantoprazole Related Compound C). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Recovery After Recrystallization The chosen solvent is too effective, keeping the product dissolved even at low temperatures.- Select a less-polar solvent or a solvent mixture. Methanol is a commonly used solvent for recrystallization.[1] - Ensure the solution is fully saturated before cooling. - Cool the solution slowly to promote crystal formation and minimize loss in the mother liquor. - Place the solution in an ice bath or refrigerate to maximize precipitation.
Product Oiling Out During Recrystallization The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution.- Use a lower-boiling point solvent. - Ensure a slower cooling rate to allow for proper crystal lattice formation. - Add a small seed crystal to encourage crystallization over oiling. - Try a different solvent system.
Persistent Color (Yellow/Brown) in Final Product Presence of colored impurities, often due to oxidation or side reactions during synthesis.- Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution, stir for 5-15 minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities. Be cautious as excessive use can reduce yield. - Potassium Permanganate Treatment: For stubborn discoloration, a dilute solution of potassium permanganate can be used, followed by sodium bisulfite to remove the manganese dioxide formed. This should be followed by recrystallization.
Poor Separation During Column Chromatography Incorrect eluent system (polarity is too high or too low). Co-elution of impurities with the desired product.- Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and impurities. A common starting point for benzimidazole derivatives is a mixture of ethyl acetate and n-hexane.[2] - Gradient Elution: If a single solvent system is ineffective, employ a gradient elution, gradually increasing the polarity of the eluent. - Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.
Product Degradation on Silica Gel Column The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.- Deactivate Silica Gel: Prepare a slurry of silica gel with the eluent containing a small amount of a base, such as triethylamine (0.1-1%), to neutralize the acidic sites. - Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
Incomplete Removal of Starting Materials The reaction may not have gone to completion, or the purification method is not effective at separating the starting materials from the product.- Reaction Monitoring: Ensure the reaction has gone to completion using techniques like TLC or HPLC. - Purification Method: Recrystallization may not be sufficient if the starting materials have similar solubility profiles. Column chromatography is generally more effective in such cases.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization from solvents like methanol is often used to remove impurities.[1] For higher purity requirements, column chromatography using silica gel is employed.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials such as 4-difluoromethoxy-o-phenylenediamine, byproducts from side reactions, and colored impurities due to oxidation.[3] Positional isomers, though less common, can also be present.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid is typically used. Purity is often determined by the area percentage of the main peak.

Q4: My purified product is still not meeting the required purity specifications. What should I do?

A4: If a single purification technique is insufficient, a combination of methods is recommended. For example, you can perform an initial purification by recrystallization to remove the bulk of the impurities, followed by column chromatography for fine purification. Repeating the purification step can also improve purity.

Q5: What is a good solvent for recrystallizing this compound?

A5: Methanol has been reported as a suitable solvent for the recrystallization of this compound, yielding a solid white product.[1]

Experimental Protocols

Recrystallization Protocol

This protocol outlines the general steps for the recrystallization of this compound from methanol.

Materials:

  • Crude this compound

  • Methanol (HPLC grade)

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent (e.g., Ethyl Acetate/n-Hexane mixture, determined by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material. The ideal system should give the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica to settle, ensuring an even and compact bed.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin adding the eluent to the top of the column, maintaining a constant flow.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization Initial Cleanup hplc HPLC Purity Check recrystallization->hplc Assess Purity column_chromatography Column Chromatography column_chromatography->hplc Re-assess Purity hplc->column_chromatography If Purity < Target final_product Pure Compound hplc->final_product If Purity ≥ Target

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Impure? recrystallization Attempt Recrystallization start->recrystallization Yes check_purity1 Purity Acceptable? recrystallization->check_purity1 column_chromatography Perform Column Chromatography check_purity1->column_chromatography No end_product Pure Product check_purity1->end_product Yes check_purity2 Purity Acceptable? column_chromatography->check_purity2 check_purity2->end_product Yes troubleshoot Consult Troubleshooting Guide check_purity2->troubleshoot No

Caption: Logical decision tree for troubleshooting the purification process.

References

Validation & Comparative

A Comparative Guide: 5-Difluoromethoxy-2-mercaptobenzimidazole and Omeprazole in the Context of Proton Pump Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-Difluoromethoxy-2-mercaptobenzimidazole and omeprazole. While both molecules are central to the field of gastric acid suppression, they play distinctly different roles. Omeprazole is a widely recognized proton pump inhibitor (PPI) used directly in therapeutic applications. In contrast, this compound is a key chemical intermediate, primarily utilized in the synthesis of another potent PPI, pantoprazole. This guide will elucidate their respective chemical properties, mechanisms of action in the context of proton pump inhibition, and provide relevant comparative efficacy data between omeprazole and pantoprazole, the direct therapeutic product derived from this compound.

Chemical and Pharmacological Profiles

A fundamental understanding of the chemical and pharmacological properties of this compound and omeprazole is crucial to appreciating their respective functions.

This compound is a substituted benzimidazole. Its primary significance lies in its role as a precursor in the manufacturing of pantoprazole.[1] The difluoromethoxy group at the 5-position is a key feature that is incorporated into the final pantoprazole molecule.[1] While benzimidazole derivatives can exhibit a range of biological activities, there is no substantial evidence in the scientific literature to suggest that this compound itself is a potent proton pump inhibitor.

Omeprazole is a substituted benzimidazole that acts as a prodrug.[2] It is a weak base that, after absorption, accumulates in the acidic environment of the parietal cell canaliculi in the stomach.[2] In this acidic environment, omeprazole is converted to its active form, a sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), irreversibly inhibiting its function and thereby reducing gastric acid secretion.[2]

PropertyThis compoundOmeprazole
Role Chemical intermediate for pantoprazole synthesisActive Pharmaceutical Ingredient (Proton Pump Inhibitor)
Chemical Formula C8H6F2N2OSC17H19N3O3S
Molecular Weight 216.21 g/mol 345.42 g/mol
Appearance Off-white to pale yellow-brown crystalline powderWhite to off-white crystalline powder
Mechanism of Action Not applicable (precursor)Irreversible inhibition of the H+/K+-ATPase (proton pump)
Therapeutic Use Not for direct therapeutic useTreatment of GERD, peptic ulcers, and other acid-related disorders

Comparative Efficacy: Omeprazole vs. Pantoprazole

Since this compound's therapeutic relevance is through its conversion to pantoprazole, a direct efficacy comparison must be made between pantoprazole and omeprazole. Both are widely used PPIs, and their clinical effectiveness has been compared in numerous studies.

Clinical trials and meta-analyses have demonstrated that pantoprazole and omeprazole have comparable efficacy in the treatment of various acid-related disorders.

Gastroesophageal Reflux Disease (GERD): In a multicenter, double-blind study on patients with reflux esophagitis (grades II and III), pantoprazole (40 mg daily) and omeprazole (20 mg daily) showed similar healing rates. After 4 weeks, healing was observed in 74% of the pantoprazole group and 78% of the omeprazole group. At 8 weeks, the healing rates were 90% and 94%, respectively, with no statistically significant difference.[3] Another multinational study also concluded that 40 mg of pantoprazole and 40 mg of omeprazole were equivalent in healing moderate to severe reflux esophagitis after 4 and 8 weeks.[4]

Duodenal Ulcers: A randomized, double-blind, multicenter study comparing pantoprazole (40 mg daily) and omeprazole (20 mg daily) for the treatment of acute duodenal ulcers found them to be equally effective. Healing rates at 2 weeks were 71% for pantoprazole and 74% for omeprazole, and at 4 weeks, they were 96% and 91%, respectively.[5]

IndicationPantoprazole EfficacyOmeprazole EfficacyConclusionReference
Reflux Esophagitis (8 weeks)90% healing rate (40 mg)94% healing rate (20 mg)Similarly effective[3]
Moderate to Severe Reflux Esophagitis (4 weeks)65.3% healing rate (40 mg)66.3% healing rate (40 mg)Equivalent efficacy[4]
Acute Duodenal Ulcer (4 weeks)96% healing rate (40 mg)91% healing rate (20 mg)Equally effective[5]

Signaling Pathway and Synthetic Route

Proton Pump Inhibition by Omeprazole:

The following diagram illustrates the mechanism of action of omeprazole.

PPI_Mechanism cluster_blood Bloodstream (pH ~7.4) cluster_parietal Parietal Cell cluster_lumen Gastric Lumen (pH ~1-2) Omeprazole_inactive Omeprazole (Prodrug) Omeprazole_accumulated Omeprazole Accumulation (Acidic Canaliculus, pH <4) Omeprazole_inactive->Omeprazole_accumulated Diffusion Omeprazole_active Active Sulfenamide Omeprazole_accumulated->Omeprazole_active Acid-catalyzed conversion ProtonPump H+/K+ ATPase (Proton Pump) H_out H+ ProtonPump->H_out Acid Secretion K_in K+ K_in->ProtonPump Omeprazole_active->ProtonPump Covalent Bonding (Irreversible Inhibition)

Caption: Mechanism of proton pump inhibition by omeprazole.

Synthesis of Pantoprazole from this compound:

The synthesis of pantoprazole is a two-step process involving condensation followed by oxidation.[1][6][7]

Pantoprazole_Synthesis Reactant1 5-Difluoromethoxy-2- mercaptobenzimidazole Intermediate Thioether Intermediate Reactant1->Intermediate Condensation Reactant2 2-Chloromethyl-3,4- dimethoxypyridine HCl Reactant2->Intermediate Product Pantoprazole Intermediate->Product Oxidation OxidizingAgent Oxidizing Agent (e.g., H2O2) OxidizingAgent->Product

Caption: Synthetic pathway of pantoprazole.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay:

This protocol outlines a common method for screening potential proton pump inhibitors.

Assay_Workflow start Start step1 Prepare H+/K+-ATPase (e.g., from gastric microsomes) start->step1 step2 Pre-incubate enzyme with test compound (e.g., Omeprazole) and control (vehicle) step1->step2 step3 Initiate reaction by adding ATP step2->step3 step4 Incubate at 37°C step3->step4 step5 Stop reaction (e.g., with trichloroacetic acid) step4->step5 step6 Measure inorganic phosphate (Pi) released from ATP hydrolysis (e.g., colorimetric assay) step5->step6 step7 Calculate % inhibition relative to control step6->step7 end End step7->end

Caption: Experimental workflow for H+/K+-ATPase inhibition assay.

Methodology:

  • Enzyme Preparation: H+/K+-ATPase is typically isolated from the gastric mucosa of animal models (e.g., rabbits or hogs) as microsomal vesicles.

  • Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound (and omeprazole as a positive control) in a buffered solution.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Inorganic Phosphate Measurement: The amount of inorganic phosphate released from the hydrolysis of ATP is quantified, often using a colorimetric method such as the Fiske-Subbarow method. The absorbance is measured using a spectrophotometer.

  • Calculation: The percentage of enzyme inhibition is calculated by comparing the amount of phosphate released in the presence of the test compound to that of the control (without inhibitor).

Conclusion

References

Validating the Biological Target of 5-Difluoromethoxy-2-mercaptobenzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Difluoromethoxy-2-mercaptobenzimidazole is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI). While its direct biological activity is not extensively documented, its significance is intrinsically linked to the biological target of Pantoprazole, the gastric H+/K+ ATPase. This guide provides a comparative analysis of Pantoprazole with other PPIs, validating the biological target and exploring the broader therapeutic potential of the benzimidazole scaffold, supported by experimental data.

Primary Biological Target: H+/K+ ATPase (The Proton Pump)

The established biological target of Pantoprazole, and by extension the therapeutic relevance of its precursor this compound, is the H+/K+ ATPase. This enzyme is the final step in the pathway of gastric acid secretion from parietal cells in the stomach lining.

Proton pump inhibitors, including Pantoprazole, are prodrugs that require activation in an acidic environment. In the acidic canaliculus of the parietal cell, Pantoprazole is converted to its active form, a cyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+ ATPase, leading to its irreversible inhibition and a profound reduction in gastric acid secretion.[1][2]

Signaling Pathway for H+/K+ ATPase Activation

The activation and translocation of the H+/K+ ATPase to the secretory membrane of parietal cells are triggered by various stimuli, including histamine, acetylcholine, and gastrin. These signaling molecules initiate downstream cascades that increase intracellular cAMP and Ca2+, leading to the fusion of tubulovesicles containing the H+/K+ ATPase with the apical membrane.

G cluster_stimuli Stimuli cluster_receptors Receptors cluster_second_messengers Second Messengers cluster_activation Proton Pump Activation Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Acetylcholine Acetylcholine M3 Receptor M3 Receptor Acetylcholine->M3 Receptor Gastrin Gastrin CCK2 Receptor CCK2 Receptor Gastrin->CCK2 Receptor Adenylyl Cyclase Adenylyl Cyclase H2 Receptor->Adenylyl Cyclase PLC PLC M3 Receptor->PLC CCK2 Receptor->PLC cAMP cAMP Adenylyl Cyclase->cAMP H+/K+ ATPase (in tubulovesicles) H+/K+ ATPase (in tubulovesicles) cAMP->H+/K+ ATPase (in tubulovesicles) IP3/DAG IP3/DAG PLC->IP3/DAG Ca2+ Ca2+ IP3/DAG->Ca2+ Ca2+->H+/K+ ATPase (in tubulovesicles) Translocation to membrane Translocation to membrane H+/K+ ATPase (in tubulovesicles)->Translocation to membrane Active H+/K+ ATPase Active H+/K+ ATPase Translocation to membrane->Active H+/K+ ATPase Acid Secretion (H+) Acid Secretion (H+) Active H+/K+ ATPase->Acid Secretion (H+)

Caption: Signaling pathways leading to H+/K+ ATPase activation.

Comparative Analysis of Proton Pump Inhibitors

The performance of Pantoprazole, synthesized from this compound, can be objectively compared with other commercially available PPIs based on their in vitro potency against the H+/K+ ATPase.

CompoundTargetIC50 (µM)Reference
Pantoprazole H+/K+ ATPase6.8[1][3]
OmeprazoleH+/K+ ATPase2.4 - 5.8[1][4]
EsomeprazoleH+/K+ ATPase2.3
LansoprazoleH+/K+ ATPase6.3[5]

Note: IC50 values can vary depending on the specific experimental conditions.

Mechanism of Action of Proton Pump Inhibitors

The following diagram illustrates the general mechanism of action for benzimidazole-based proton pump inhibitors.

G PPI (Prodrug) PPI (Prodrug) Acidic Environment (Parietal Cell Canaliculus) Acidic Environment (Parietal Cell Canaliculus) PPI (Prodrug)->Acidic Environment (Parietal Cell Canaliculus) Accumulation Active Sulfenamide Active Sulfenamide Acidic Environment (Parietal Cell Canaliculus)->Active Sulfenamide Protonation & Conversion Covalent Disulfide Bond Covalent Disulfide Bond Active Sulfenamide->Covalent Disulfide Bond H+/K+ ATPase H+/K+ ATPase H+/K+ ATPase->Covalent Disulfide Bond Cysteine Residues Inhibited H+/K+ ATPase Inhibited H+/K+ ATPase Covalent Disulfide Bond->Inhibited H+/K+ ATPase

Caption: General mechanism of PPI-mediated H+/K+ ATPase inhibition.

Experimental Protocols

Synthesis of Pantoprazole from this compound

This protocol outlines the condensation and oxidation steps to synthesize Pantoprazole.

G This compound This compound Condensation Condensation This compound->Condensation 2-Chloromethyl-3,4-dimethoxypyridine HCl 2-Chloromethyl-3,4-dimethoxypyridine HCl 2-Chloromethyl-3,4-dimethoxypyridine HCl->Condensation Thioether Intermediate Thioether Intermediate Condensation->Thioether Intermediate Base Oxidation Oxidation Thioether Intermediate->Oxidation Oxidizing Agent (e.g., m-CPBA) Pantoprazole (Sulfoxide) Pantoprazole (Sulfoxide) Oxidation->Pantoprazole (Sulfoxide)

Caption: Workflow for the synthesis of Pantoprazole.

Detailed Methodology:

  • Condensation: this compound is reacted with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., isopropanol/water). The reaction mixture is typically stirred at an elevated temperature to facilitate the formation of the thioether intermediate.[6]

  • Oxidation: The resulting thioether intermediate is then oxidized to the corresponding sulfoxide (Pantoprazole). This is commonly achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane.[6] The reaction is carefully controlled to prevent over-oxidation to the sulfone byproduct.

  • Purification: The final product, Pantoprazole, is purified using standard techniques such as crystallization or chromatography.

In Vitro H+/K+ ATPase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of the H+/K+ ATPase enzyme.

Methodology:

  • Preparation of H+/K+ ATPase Vesicles: Gastric H+/K+ ATPase-rich membrane vesicles are prepared from fresh hog or rabbit gastric mucosa through a series of homogenization and differential centrifugation steps.

  • ATPase Activity Assay:

    • The prepared vesicles are pre-incubated with varying concentrations of the test compound (e.g., a PPI) in a buffer containing MgCl₂.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at 37°C and then stopped by the addition of an acid.

    • The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified using a colorimetric method, such as the Fiske-Subbarow method. The absorbance is measured with a spectrophotometer.[7][8][9]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is then determined.

Broader Biological Potential of the Benzimidazole Scaffold

While this compound is primarily linked to proton pump inhibition, the broader benzimidazole chemical scaffold is known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. This suggests that derivatives of this compound could be explored for other therapeutic applications.

Antimicrobial Activity

Numerous benzimidazole derivatives have demonstrated activity against various bacterial and fungal strains. The table below presents a selection of minimum inhibitory concentration (MIC) values for different benzimidazole compounds against common bacterial strains.

Compound TypeOrganismMIC (µg/mL)Reference
Substituted BenzimidazoleE. coli2 - >128[10][11]
Substituted BenzimidazoleS. aureus0.027 - 64[10][11]
2-Mercaptobenzimidazole DerivativeS. aureus25 - 50[12]
Anticancer Activity

The benzimidazole core is a feature of several compounds investigated for their cytotoxic effects on cancer cell lines. The following table shows the IC50 values for some benzimidazole derivatives against human lung and breast cancer cell lines.

Compound TypeCell LineIC50 (µM)Reference
Benzimidazolone-bridged HybridA549 (Lung)30.6 ± 1.76[13]
Benzimidazole DerivativeA549 (Lung)15.80[14]
Imidazo-thiadiazole based ChalconeA549 (Lung)Varies[15]
Benzimidazolone-bridged HybridMCF-7 (Breast)28.3 ± 1.63[13]
Benzimidazole DerivativeMCF-7 (Breast)Varies[16][17]
Experimental Protocols for Screening Biological Activity

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This colorimetric assay assesses the effect of a compound on the viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549 or MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Conclusion

The primary biological target validation for this compound is indirectly established through its role as a key precursor in the synthesis of Pantoprazole, a potent and specific inhibitor of the gastric H+/K+ ATPase. Comparative data with other proton pump inhibitors confirms the efficacy of this class of drugs. Furthermore, the broader benzimidazole scaffold holds significant promise for the development of novel therapeutic agents with antimicrobial and anticancer properties, warranting further investigation into the direct biological activities of this compound and its derivatives.

References

Comparative Analysis of 5-Difluoromethoxy-2-mercaptobenzimidazole and Other Proton Pump Inhibitor Intermediates: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of the proton pump inhibitor (PPI) pantoprazole, and analogous intermediates of other widely used PPIs. While direct, extensive cross-reactivity studies on these specific intermediates are not widely published, this document aims to inform researchers about their potential for off-target interactions by examining the broader context of the benzimidazole scaffold, the known pharmacological profiles of the final drug products, and standardized methodologies for assessing molecular cross-reactivity.

Introduction to Benzimidazole Intermediates in PPI Synthesis

Substituted benzimidazoles are the cornerstone of proton pump inhibitors, a class of drugs that effectively suppress gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase in gastric parietal cells. The synthesis of these complex molecules involves key intermediates, primarily substituted 2-mercaptobenzimidazoles. This compound serves as the central building block for pantoprazole.[1][2] Understanding the potential for these intermediates to interact with other biological targets is crucial for assessing the purity and safety profiles of the final active pharmaceutical ingredients (APIs). The benzimidazole core is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. This inherent bioactivity suggests that synthetic intermediates may not be inert and warrant investigation for potential off-target effects.

Comparison of Key Proton Pump Inhibitor Intermediates

The primary structural variations among the key intermediates for major PPIs lie in the substitution pattern on the benzimidazole ring. These seemingly minor chemical modifications can influence the electronic properties, conformation, and potential biological interactions of the molecules.

Intermediate NameCorresponding PPIChemical StructureMolecular FormulaKey Substituent at C5
This compoundPantoprazole[Image of this compound structure]C₈H₆F₂N₂OSDifluoromethoxy (-OCHF₂)
5-Methoxy-2-mercaptobenzimidazoleOmeprazole / Esomeprazole[Image of 5-Methoxy-2-mercaptobenzimidazole structure]C₈H₈N₂OSMethoxy (-OCH₃)
2-MercaptobenzimidazoleLansoprazole[Image of 2-Mercaptobenzimidazole structure]C₇H₆N₂SHydrogen (-H)
2-MercaptobenzimidazoleRabeprazole[Image of 2-Mercaptobenzimidazole structure]C₇H₆N₂SHydrogen (-H)

Table 1: Comparison of the core 2-mercaptobenzimidazole intermediates used in the synthesis of common proton pump inhibitors. Note that lansoprazole and rabeprazole utilize the same unsubstituted 2-mercaptobenzimidazole core, with structural diversity introduced via the pyridine moiety.

Potential for Cross-Reactivity and Off-Target Effects

While specific data on the cross-reactivity of this compound from broad screening panels is not publicly available, the potential for such interactions can be inferred from the behavior of the final drug products and the general pharmacology of the benzimidazole class.

  • Benzimidazole Scaffold Activity: The benzimidazole scaffold is known to interact with a multitude of biological targets. For instance, various benzimidazole derivatives have been shown to exhibit anticancer activity through inhibition of kinases and disruption of microtubule polymerization. This promiscuity suggests that synthetic intermediates could possess latent biological activities.

  • Off-Target Effects of Final PPIs: The final drug products, including pantoprazole, have documented off-target effects. For example, pantoprazole has been reported to cause false-positive results in some cannabinoid immunoassays, indicating an interaction with assay components. Furthermore, hypersensitivity reactions with cross-reactivity among different PPIs have been observed, suggesting that the immune system can recognize either the core benzimidazole structure or its metabolites. Long-term PPI use has been associated with various adverse effects, some of which may be linked to off-target activities.

Given that these intermediates are present during the manufacturing process and could potentially be carried over as impurities, understanding their potential for biological interaction is a critical aspect of quality control and safety assessment.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity profile of this compound or other intermediates, standardized in vitro screening assays are employed. Below are detailed methodologies for two common approaches.

Kinase Inhibitor Profiling via a Luminescence-Based Assay

This assay measures the ability of a test compound to inhibit the activity of a panel of protein kinases by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Test Compound (e.g., this compound) dissolved in DMSO.

  • Panel of purified recombinant kinases.

  • Kinase-specific substrates.

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ATP solution.

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate luminometer.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 1 mM.

  • In the wells of the assay plate, add 5 µL of the kinase solution and 2.5 µL of the test compound dilution (or DMSO for control wells).

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the kinase-specific substrate and ATP (at a concentration near the Km for each kinase).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add 10 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.

  • Measure the luminescence of each well using a plate luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value for each kinase.

Receptor Binding Assay via Radioligand Competition

This method assesses the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor.

Materials:

  • Test Compound (e.g., this compound) dissolved in DMSO.

  • Cell membranes or purified receptors.

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled).

  • Unlabeled ligand for determining non-specific binding.

  • Binding buffer appropriate for the receptor.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • A cell harvester and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes/purified receptor, the radiolabeled ligand (at a concentration near its Kd), and the test compound dilution in the binding buffer.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of the unlabeled ligand.

  • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on each filter using a scintillation counter.

  • Calculate the specific binding and the percent inhibition of specific binding at each concentration of the test compound to determine the Ki value.

Visualization of Experimental Workflow

The following diagrams illustrate a typical workflow for assessing the cross-reactivity of a test compound.

Cross_Reactivity_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Secondary Screening & Validation cluster_3 Selectivity Profile start Test Compound (e.g., 5-Difluoromethoxy- 2-mercaptobenzimidazole) primary_assay High-Throughput Screen (e.g., Single concentration against a broad panel of targets) start->primary_assay hit_id Identify 'Hits' (Targets showing significant interaction) primary_assay->hit_id dose_response Dose-Response Assays (Determine IC50/Ki for 'Hits') hit_id->dose_response orthogonal_assay Orthogonal Assays (Confirm activity in a different assay format) dose_response->orthogonal_assay selectivity Generate Selectivity Profile (Compare potency against primary vs. off-targets) orthogonal_assay->selectivity

Caption: A generalized workflow for in vitro cross-reactivity screening of a test compound.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its core benzimidazole structure suggests a potential for inherent biological activity and cross-reactivity with various protein targets. A comprehensive evaluation of its off-target profile, using the methodologies outlined in this guide, would provide valuable data for ensuring the quality and safety of its corresponding final drug product, pantoprazole. Researchers and drug development professionals are encouraged to consider the potential bioactivity of such intermediates and to employ rigorous screening protocols to characterize any potential off-target interactions.

References

Spectroscopic Data Comparison for the Confirmation of 5-Difluoromethoxy-2-mercaptobenzimidazole and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of spectroscopic data for 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of proton pump inhibitors like pantoprazole, against two widely used alternatives, Omeprazole and Lansoprazole. This document is intended for researchers, scientists, and drug development professionals to facilitate the structural confirmation and differentiation of these compounds.

Executive Summary

Accurate structural elucidation is paramount in pharmaceutical development and quality control. This guide presents a side-by-side comparison of available ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound, Omeprazole, and Lansoprazole. While comprehensive data is available for Omeprazole and Lansoprazole, detailed public domain NMR data for this compound is limited. The provided data, however, offers key differentiating spectroscopic features.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the three compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound DMSO-d₆Data not explicitly available in public literature. Structure confirmed by NMR.[1][2]
Omeprazole Not Specifiedδ 2.23 (6H, s), 3.72 (3H, s), 3.86 (3H, d), 4.88 (2H, s), 6.95 (1H, s), 7.18 (1H, s), 7.53 (1H, s), 8.16 (1H, s), 12.36 (1H, s)[3]
Lansoprazole DMSO-d₆δ 2.19 (3H, s, 9-CH₃), 4.6-5.1 (2H, m, 6-CH₂ and 10-OCH₂), 7.0-7.8 (4H, m, aromatic protons), 8.1-8.4 (1H, m, azomethine group)[4]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compound Not SpecifiedData not explicitly available in public literature. Structure confirmed by NMR.[1][2]
Omeprazole Not SpecifiedData available, used for structural confirmation.[5][6]
Lansoprazole Not Specifiedδ 10.43 (alkane), 60.0, 116.1 (nitrogen-substituted rings), 123.1 (alkene), 148.0, 150.9, 161.3 (ester and benzene rings)[7]

Table 3: Mass Spectrometry (MS) Data

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound ESI217.0242 [M+H]⁺199.0018, 166.9993
Omeprazole ESI (+)346 [M+H]⁺328, 198, 180, 179, 151, 149, 136, 121[8]
Lansoprazole ESI (-)368 [M-H]⁻164, 149[9]

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound 3094 (N-H), 2449 (S-H), 1634, 1526, 1495 (Ar-H), 1256, 1029 (Ar-OC), 1146, 1119 (C-F₂), 614 (C-S)[2]
Omeprazole Characteristic peaks confirming drug loading have been observed.[10]
Pantoprazole (related to this compound) 1589.23 (Unsaturated nitrogen compound C-NO, Nitroso compound), 1170.71 (S=O stretching vibrations)[11]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited. Actual experimental parameters may vary based on the instrument and specific sample requirements.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-220 ppm).

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).

  • Chromatography: Inject the sample onto a suitable HPLC or UPLC column (e.g., C18) to separate it from any impurities. A gradient elution with solvents like water and acetonitrile, often with additives like formic acid or ammonium acetate, is commonly used.

  • Mass Analysis:

    • Ionize the sample using an appropriate source, such as electrospray ionization (ESI).

    • Acquire mass spectra in either positive or negative ion mode.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and fragmentation pattern, which provides structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and a logical pathway for compound confirmation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Confirmation Start Compound Dissolution Dissolution in Appropriate Solvent Start->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (LC-MS) Dissolution->MS IR Infrared Spectroscopy Dissolution->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: General workflow for spectroscopic analysis of a chemical compound.

Compound_Confirmation_Pathway cluster_hypothesis Hypothesis cluster_experimental_data Experimental Data cluster_comparison Comparison & Conclusion Proposed_Structure Proposed Structure of 5-Difluoromethoxy-2- mercaptobenzimidazole Compare_NMR Compare with Expected NMR Signals Proposed_Structure->Compare_NMR Compare_MS Compare with Calculated Molecular Weight & Fragments Proposed_Structure->Compare_MS Compare_IR Compare with Expected Functional Group Frequencies Proposed_Structure->Compare_IR NMR_Exp ¹H & ¹³C NMR Data NMR_Exp->Compare_NMR MS_Exp MS Data (m/z) MS_Exp->Compare_MS IR_Exp IR Data (cm⁻¹) IR_Exp->Compare_IR Conclusion Structure Confirmed? Compare_NMR->Conclusion Compare_MS->Conclusion Compare_IR->Conclusion

Caption: Logical pathway for the confirmation of a chemical structure using spectroscopic data.

References

A Comparative Guide to the Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis methods for 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the production of proton pump inhibitors like pantoprazole.[1] The following sections detail various synthetic routes, presenting quantitative data, experimental protocols, and visual representations of the chemical workflows to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be broadly categorized into two primary routes, each with distinct advantages and disadvantages in terms of yield, cost, environmental impact, and suitability for large-scale production.

Method 1: One-Pot Reaction from 4-Difluoromethoxy-o-phenylenediamine

This widely utilized method involves the direct reaction of 4-Difluoromethoxy-o-phenylenediamine with carbon disulfide in the presence of an alkali.[2] A key advantage of this approach is its operational simplicity and the use of water as a solvent, rendering it a greener and more cost-effective option.[2] The reaction proceeds in two stages: an initial condensation followed by a cyclization step.[2]

Method 2: Multi-Step Synthesis from 4-Hydroxy Acetanilide

An alternative route begins with the more readily available starting material, 4-hydroxy acetanilide. This process involves a sequence of reactions including etherification, nitration, hydrolysis, reduction, and finally, cyclization to yield the target molecule.[3][4] While more complex, this method is well-suited for industrial-scale production due to the low cost of the initial raw material.[3][4]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the different synthesis methods based on available data.

ParameterMethod 1AMethod 1BMethod 2
Starting Material 4-Difluoromethoxy-o-phenylenediamine4-Difluoromethoxy-o-phenylenediamine4-Hydroxy Acetanilide
Key Reagents Carbon Disulfide, Sodium CarbonateCarbon Disulfide, Potassium HydroxideDifluorochloromethane, Nitric Acid, Raney Nickel, Carbon Disulfide
Solvent WaterWaterIsopropyl Alcohol, Dichloromethane, Methanol
Reaction Time 12 hours4-6 hours~85-90 hours (total)
Condensation Temp. 30-40°C[5]40-45°C[5]N/A
Cyclization Temp. 60-70°C[5]80-90°C[5]Reflux
Reported Yield 95.4%[5][6]Up to 108.6% (may vary based on calculation)[5]High (unspecified percentage)[3]
Purity >97%[1]Not specifiedNot specified

Experimental Protocols

Method 1A: Synthesis from 4-Difluoromethoxy-o-phenylenediamine with Sodium Carbonate

Materials:

  • 4-(Difluoromethoxy)benzene-1,2-diamine (34.8 g)

  • Sodium Carbonate (6.6 g)

  • Carbon Disulfide (20 g)

  • Sulfuric Acid

  • Activated Carbon

  • Tap Water (20 g)

Procedure:

  • Prepare an alkaline solution by dissolving sodium carbonate in tap water in a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • After complete dissolution and slight cooling, add 4-(difluoromethoxy)benzene-1,2-diamine and stir for 20 minutes.

  • Heat the mixture to 30°C and slowly add carbon disulfide dropwise, maintaining the temperature between 25-35°C.

  • After the addition is complete, raise the temperature to 30-40°C and maintain for 6 hours for the condensation reaction.

  • Subsequently, heat the reaction mixture to 60-70°C and maintain for 6 hours to facilitate cyclization.

  • Decolorize the solution with activated carbon.

  • Adjust the pH of the filtrate to 5-6 with sulfuric acid.

  • Filter, wash, and dry the resulting precipitate to obtain this compound.[6]

Method 2: Multi-Step Synthesis from 4-Hydroxy Acetanilide

This synthesis involves several stages as outlined below.

Step 1: Preparation of N-[4-(difluoromethoxy)phenyl]acetamide

  • To isopropyl alcohol, add p-hydroxy acetanilide, sodium hydroxide, and a catalytic amount of PEG-600.

  • Heat the reaction mass to 50°C for 1 hour.

  • Purge with difluorochloromethane gas, maintaining the temperature at 50-55°C and pH above 9 for 70-75 hours.

  • Filter the cooled reaction mass and recover the isopropyl alcohol.[4]

Step 2: Preparation of N-[4-(difluoromethoxy)-2-nitrophenyl] acetamide

  • Take the organic layer from the previous step and wash it with water (pH=2).

  • Add sulfuric acid and stir at 30-35°C for 30 minutes, then cool to 20-25°C.

  • Add fuming nitric acid dropwise over 2-3 hours at 20-25°C and stir for an additional 2 hours.

  • Separate the layers after adding water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and neutralize with a 20% sodium hydroxide solution.[4]

Step 3: Preparation of [4-(difluoromethoxy)-2-nitrophenyl]amine

  • To the organic layer from the previous step, add methanol and a 50% sodium hydroxide solution.

  • Reflux the mixture for 3 hours.[4]

Step 4: Preparation of 4-(difluoromethoxy)benzene-1,2-diamine

  • Take the organic layer from the previous step and add methanol and a catalytic amount of Raney-Nickel.

  • Heat to 40-45°C and add hydrazine hydrate dropwise over 2-3 hours.

  • Reflux for 4 hours.

  • Filter the reaction mass through a hyflo bed and wash with methanol.[4]

Step 5: Preparation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole

  • To the filtrate from the previous step, add carbon disulfide.

  • Reflux for 4 hours.

  • Distill off the methanol and carbon disulfide.

  • Add water to the cooled residue and adjust the pH to 5-6 with acetic acid.

  • Stir for 1 hour, filter the product, wash with water, and dry.

  • Purify the crude product by dissolving in methanol, treating with charcoal, and precipitating with water.[4]

Synthesis Pathway Visualizations

The following diagrams illustrate the chemical workflows for the described synthesis methods.

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Difluoromethoxy- o-phenylenediamine D Condensation (25-60°C) A->D B Carbon Disulfide B->D C Alkali (e.g., NaOH, K2CO3) C->D E Cyclization (60-100°C) D->E Heating F 5-Difluoromethoxy-2- mercaptobenzimidazole E->F Acidification

Caption: One-pot synthesis of this compound.

Synthesis_Method_2 A 4-Hydroxy Acetanilide B N-[4-(difluoromethoxy)phenyl] acetamide A->B Etherification (CHF2Cl, NaOH) C N-[4-(difluoromethoxy)-2-nitrophenyl] acetamide B->C Nitration (HNO3, H2SO4) D 4-(difluoromethoxy)-2-nitroaniline C->D Hydrolysis (NaOH) E 4-(difluoromethoxy)benzene- 1,2-diamine D->E Reduction (Raney Ni, N2H4·H2O) F 5-Difluoromethoxy-2- mercaptobenzimidazole E->F Cyclization (CS2)

Caption: Multi-step synthesis from 4-Hydroxy Acetanilide.

References

A Comparative Guide to the In Vitro and In Vivo Studies of 5-Difluoromethoxy-2-mercaptobenzimidazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 5-Difluoromethoxy-2-mercaptobenzimidazole

This compound is a heterocyclic organic compound belonging to the benzimidazole family. While it is a key building block in pharmaceutical manufacturing, particularly for pantoprazole, the benzimidazole scaffold itself is known to be a pharmacologically important structure with a wide range of biological activities, including antimicrobial and anticancer properties.[5][6] Research into 2-mercaptobenzimidazole derivatives has revealed potential applications in various therapeutic areas, such as Alzheimer's disease and cancer.[7][8]

The Pharmacological Profile of Pantoprazole: A Derivative of this compound

Pantoprazole is a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[2] It functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[3]

ParameterValueCell Line/SystemExperimental ConditionsReference
IC50 (H+/K+-ATPase inhibition) 0.13 ± 0.02 µMHog gastric vesiclespH 6.5[3]
Mechanism of Action Irreversible inhibition of H+/K+-ATPaseGastric parietal cellsCovalent binding to cysteine residues[3]
Cytotoxicity (IC50) >100 µMVarious cancer cell lines72h incubation[8]
ParameterValueAnimal ModelDosing RegimenReference
Bioavailability ~77%HumanOral administration[9]
Plasma Half-life 1-2 hoursHumanIntravenous administration[7]
Efficacy (Ulcer Healing) >90% healing after 4 weeksRat (gastric ulcer model)30 mg/kg, daily[9]
Protein Binding 98%Human-[7]

Experimental Protocols

  • Preparation of Vesicles: Gastric membrane vesicles rich in H+/K+-ATPase are isolated from hog stomachs.

  • Assay Buffer: The vesicles are suspended in a buffer containing KCl and a pH-sensitive fluorescent probe.

  • Initiation of Proton Pumping: ATP is added to initiate the pumping of H+ into the vesicles, leading to a decrease in intravesicular pH, which is monitored by the fluorescent probe.

  • Inhibition Measurement: Pantoprazole, pre-activated at an acidic pH, is added at various concentrations to the vesicle suspension before the addition of ATP.

  • Data Analysis: The concentration of pantoprazole that inhibits 50% of the proton pumping activity (IC50) is calculated from the dose-response curve.

  • Induction of Ulcers: Gastric ulcers are induced in rats, typically by the administration of ethanol or indomethacin.

  • Treatment Groups: Rats are divided into a control group (receiving vehicle) and treatment groups (receiving different doses of pantoprazole).

  • Drug Administration: Pantoprazole is administered orally or intraperitoneally once daily for a specified period (e.g., 14 days).

  • Assessment of Healing: At the end of the treatment period, the animals are euthanized, and their stomachs are examined. The ulcer area is measured, and the percentage of healing is calculated relative to the control group.

  • Histological Analysis: Stomach tissues may be collected for histological examination to assess the quality of mucosal repair.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of pantoprazole and a typical experimental workflow.

cluster_ParietalCell Gastric Parietal Cell Pantoprazole (prodrug) Pantoprazole (prodrug) Activated Pantoprazole Activated Pantoprazole Pantoprazole (prodrug)->Activated Pantoprazole Acidic Environment H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Activated Pantoprazole->H+/K+ ATPase (Proton Pump) Covalent Binding (Inhibition) H+ (Acid) H+ (Acid) H+/K+ ATPase (Proton Pump)->H+ (Acid) Secretion into Stomach Lumen K+ K+ K+->H+/K+ ATPase (Proton Pump)

Caption: Mechanism of action of pantoprazole in a gastric parietal cell.

Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies In Vivo Studies In Vivo Studies Start->In Vivo Studies H+/K+ ATPase Assay H+/K+ ATPase Assay In Vitro Studies->H+/K+ ATPase Assay Cell Viability Assays Cell Viability Assays In Vitro Studies->Cell Viability Assays Animal Model of Ulcer Animal Model of Ulcer In Vivo Studies->Animal Model of Ulcer Pharmacokinetic Analysis Pharmacokinetic Analysis In Vivo Studies->Pharmacokinetic Analysis Data Analysis Data Analysis H+/K+ ATPase Assay->Data Analysis Cell Viability Assays->Data Analysis Animal Model of Ulcer->Data Analysis Pharmacokinetic Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A generalized workflow for preclinical evaluation of a proton pump inhibitor.

Conclusion

While this compound is a critical starting material for the synthesis of pantoprazole, it is the final drug product that has been extensively studied for its biological effects. The data presented for pantoprazole highlights a well-defined mechanism of action, favorable pharmacokinetic properties, and proven efficacy in preclinical models and clinical settings. Future research could explore the inherent biological activities of this compound itself, given the known pharmacological potential of the benzimidazole scaffold. Such studies would be valuable in determining if this intermediate possesses any therapeutic properties independent of its role as a precursor.

References

A Comparative Benchmarking Guide to Key Benzimidazole Intermediates in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Difluoromethoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of Pantoprazole, against the primary benzimidazole intermediates used in the production of other leading proton pump inhibitors (PPIs): Omeprazole, Lansoprazole, and Rabeprazole. This document focuses on the chemical synthesis, efficiency, and reaction pathways of these critical building blocks in medicinal chemistry.

Introduction to Benzimidazole Intermediates in PPI Synthesis

Proton pump inhibitors are a class of drugs that profoundly suppress gastric acid secretion. Their core structure typically consists of a substituted benzimidazole ring linked to a pyridine ring. The specific benzimidazole intermediate used is a crucial determinant of the final drug's identity and properties. This guide benchmarks this compound against its counterparts in the synthesis of other major PPIs, providing a comparative overview of their synthetic accessibility and efficiency.

While this compound is noted as a potential precursor for α‑glucosidase inhibitors, its primary and well-documented role is in the synthesis of Pantoprazole[1]. This guide will therefore focus on its performance as a chemical intermediate.

Comparative Analysis of Benzimidazole Intermediates

The following table summarizes the key benzimidazole intermediates and their respective final PPI products.

Intermediate NameCAS NumberFinal PPI ProductKey Structural Feature
This compound97963-62-7PantoprazoleDifluoromethoxy group at the 5-position
5-Methoxy-2-mercaptobenzimidazole37052-78-1OmeprazoleMethoxy group at the 5-position
2-Mercaptobenzimidazole149-30-4LansoprazoleUnsubstituted benzimidazole ring
2-Mercaptobenzimidazole149-30-4RabeprazoleUnsubstituted benzimidazole ring

Synthesis and Yield Comparison

The efficiency of synthesizing these benzimidazole intermediates is a critical factor in the overall cost and scalability of PPI manufacturing. The following table presents a comparison of reported synthesis yields for each intermediate. It is important to note that reaction conditions can vary, impacting the final yield.

IntermediateStarting MaterialsReported YieldReference
This compound 4-Difluoromethoxy-o-phenylenediamine, Carbon disulfide95.4% - 108.6%[2][3]
5-Methoxy-2-mercaptobenzimidazole 4-Methoxy-o-phenylenediamine, Carbon disulfide~63%[4]
2-Mercaptobenzimidazole o-Phenylenediamine, Potassium ethyl xanthate or Carbon disulfide84-86.5%

Experimental Protocols

Detailed methodologies for the synthesis of each key benzimidazole intermediate are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a method for synthesizing this compound from 4-difluoromethoxy-o-phenylenediamine.

Materials:

  • 4-Difluoromethoxy-o-phenylenediamine

  • Sodium carbonate

  • Carbon disulfide

  • Sulfuric acid

  • Activated carbon

  • Water

Procedure:

  • Prepare an alkaline solution by dissolving sodium carbonate in water.

  • Add 4-difluoromethoxy-o-phenylenediamine to the alkaline solution and stir.

  • Heat the mixture to 30°C and slowly add carbon disulfide, maintaining the temperature between 25-35°C[5].

  • After the addition is complete, raise the temperature to 30-40°C and maintain for 6 hours for the condensation reaction[5].

  • Further, heat the reaction mixture to 60-70°C and maintain for 6 hours for cyclization[5].

  • After the reaction is complete, decolorize the solution with activated carbon.

  • Adjust the pH of the filtrate to 5-6 with sulfuric acid to precipitate the product[5].

  • Filter, wash, and dry the precipitate to obtain this compound[5].

Protocol 2: Synthesis of 5-Methoxy-2-mercaptobenzimidazole (for Omeprazole)

This protocol outlines the synthesis of 5-Methoxy-2-mercaptobenzimidazole.

Materials:

  • 4-Methoxy-o-phenylenediamine

  • Potassium hydroxide

  • Carbon disulfide

  • Ethanol

  • Water

  • Dichloromethane

Procedure:

  • To a solution of potassium hydroxide in ethanol and water, add carbon disulfide and stir for 30 minutes at room temperature[4].

  • Cool the mixture to 0°C and slowly add 4-methoxy-o-phenylenediamine[4].

  • Reflux the reaction mixture for 4 hours and then stir at room temperature overnight[4].

  • Evaporate the solvent in vacuo and dilute the residue with dichloromethane[4].

  • Add water to induce precipitation.

  • Suspend the precipitate in dichloromethane and acidify to a pH of 4[4].

  • Filter the suspension to obtain 5-Methoxy-2-mercaptobenzimidazole as a crystalline solid[4].

Protocol 3: Synthesis of 2-Mercaptobenzimidazole (for Lansoprazole and Rabeprazole)

This protocol describes a general method for the synthesis of the unsubstituted 2-Mercaptobenzimidazole.

Materials:

  • o-Phenylenediamine

  • Potassium ethyl xanthate (or Potassium hydroxide and Carbon disulfide)

  • 95% Ethanol

  • Water

  • Activated carbon (Norit)

  • Acetic acid

Procedure:

  • A mixture of o-phenylenediamine, potassium ethyl xanthate, 95% ethanol, and water is heated under reflux for 3 hours. Alternatively, potassium hydroxide and carbon disulfide can be used instead of potassium ethyl xanthate with a similar yield.

  • Cautiously add activated carbon and continue to reflux for 10 minutes.

  • Filter the hot mixture to remove the activated carbon.

  • Heat the filtrate to 60-70°C, add warm water, and then add a solution of acetic acid in water with stirring.

  • Allow the product to crystallize by cooling in a refrigerator for 3 hours.

  • Collect the crystalline product by filtration and dry to yield 2-mercaptobenzimidazole.

Visualization of Synthetic Pathways

The following diagrams illustrate the overall synthetic pathways for Pantoprazole, Omeprazole, and Lansoprazole/Rabeprazole, highlighting the role of their respective benzimidazole intermediates.

Pantoprazole_Synthesis cluster_intermediate Intermediate Synthesis cluster_coupling Coupling Reaction cluster_oxidation Oxidation A 4-Difluoromethoxy- o-phenylenediamine B 5-Difluoromethoxy-2- mercaptobenzimidazole A->B  + CS2, Base CS2 CS2 D Pantoprazole Sulfide B->D  + C, Base C 2-Chloromethyl-3,4- dimethoxypyridine HCl E Pantoprazole D->E Oxidizing Agent

Caption: Synthetic pathway of Pantoprazole.

Omeprazole_Synthesis cluster_intermediate Intermediate Synthesis cluster_coupling Coupling Reaction cluster_oxidation Oxidation A 4-Methoxy- o-phenylenediamine B 5-Methoxy-2- mercaptobenzimidazole A->B  + CS2, Base CS2 CS2 D Omeprazole Sulfide B->D  + C, Base C 2-Chloromethyl-3,5-dimethyl- 4-methoxypyridine HCl E Omeprazole D->E Oxidizing Agent

Caption: Synthetic pathway of Omeprazole.

Lansoprazole_Rabeprazole_Synthesis cluster_intermediate Intermediate Synthesis cluster_coupling Coupling Reaction cluster_oxidation Oxidation A o-Phenylenediamine B 2-Mercaptobenzimidazole A->B  + CS2, Base CS2 CS2 D Sulfide Intermediate B->D  + C, Base C Substituted 2-Chloromethylpyridine HCl E Lansoprazole or Rabeprazole D->E Oxidizing Agent

Caption: General synthetic pathway of Lansoprazole/Rabeprazole.

Conclusion

This compound stands as a highly efficient and crucial intermediate in the synthesis of Pantoprazole, with reported yields often exceeding 95%[2][3][5]. When benchmarked against the benzimidazole intermediates for other major PPIs, its synthesis appears robust and well-optimized. The choice of a specific benzimidazole precursor is intrinsically linked to the desired final PPI, with the substituent at the 5-position of the benzimidazole ring being a key differentiating feature among these widely used pharmaceuticals. This guide provides a foundational comparison for researchers and professionals in drug development, highlighting the synthetic aspects of these important pharmaceutical building blocks.

References

A Comparative Review of 5-Difluoromethoxy-2-mercaptobenzimidazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its many derivatives, 5-Difluoromethoxy-2-mercaptobenzimidazole has emerged as a particularly interesting starting point for the development of novel therapeutics. This guide provides a comparative overview of the known biological activities of its analogs, focusing on their potential as proton pump inhibitors, α-glucosidase inhibitors, and antimicrobial and anticancer agents. While a systematic comparative analysis of a dedicated library of this compound analogs is notably absent in the current literature, this review compiles available data on related benzimidazole derivatives to highlight the therapeutic potential and guide future research in this area.

Proton Pump Inhibition: The Primary Therapeutic Target

This compound is a key intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1][2][3][4] PPIs function by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion.[3]

Comparative Performance of Proton Pump Inhibitors:

While direct comparative data for a series of this compound analogs is unavailable, studies comparing Pantoprazole with other PPIs provide valuable insights into the efficacy of this chemical class.

CompoundTargetIC50 / ED50SpeciesComments
PantoprazoleH+/K+-ATPaseIC50: 6.8 µMSwine (in vitro)Potent inhibition under highly acidic conditions.[2]
OmeprazoleH+/K+-ATPaseIC50: 2.4 µMSwine (in vitro)More potent than Pantoprazole but less stable at slightly acidic pH.[2]
LansoprazoleStimulated Acid SecretionED50: 1.2 mg/kgRat (in vivo)Less potent than Pantoprazole in this model.[5]
PantoprazoleStimulated Acid SecretionED50: 0.8 mg/kgRat (in vivo)Most potent among the compared PPIs in this study.[5]

Signaling Pathway of Proton Pump Inhibitors

The following diagram illustrates the mechanism of action of proton pump inhibitors in a gastric parietal cell.

PPI_Pathway cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Lumen_H H+ PPI 5-Difluoromethoxy- 2-mercaptobenzimidazole Analog (Prodrug) Activated_PPI Active Sulfenamide PPI->Activated_PPI Protonation in acidic canaliculus Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Inhibition (disulfide bond) Proton_Pump->Lumen_H Pumps H+ out K_in K+ Proton_Pump->K_in Pumps K+ in K_channel K+ Channel K_out K+ K_channel->K_out K_in->K_channel H_ion H+

Caption: Mechanism of H+/K+ ATPase inhibition by this compound analogs.

α-Glucosidase Inhibition: A Potential Avenue for Diabetes Treatment

Recent studies have explored the utility of this compound in the synthesis of α-glucosidase inhibitors, suggesting a potential role for its analogs in managing type 2 diabetes.[4] α-Glucosidase inhibitors act by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia.

Comparative α-Glucosidase Inhibitory Activity of Benzimidazole Derivatives:

While specific data for 5-difluoromethoxy analogs are limited, studies on other benzimidazole derivatives demonstrate the potential of this scaffold for potent α-glucosidase inhibition.

Compound SeriesLead Compound IC50 (µM)Standard (Acarbose) IC50 (µM)Comments
1,2-disubstituted benzimidazoles0.39 ± 0.04Not specified in snippetSeveral compounds showed significant inhibition.[1]
Benzimidazole-thioquinoline derivatives28.0 ± 0.6750.0Lead compound showed competitive inhibition.[6]
1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chloride15 ± 0.03058.8 ± 0.012Several analogs were more potent than the standard.[7]

Signaling Pathway of α-Glucosidase Inhibitors

The diagram below illustrates the competitive inhibition mechanism of α-glucosidase inhibitors.

aGlucosidase_Inhibition cluster_intestine Small Intestine Carbohydrates Dietary Carbohydrates aGlucosidase α-Glucosidase (Enzyme) Carbohydrates->aGlucosidase Binding & Hydrolysis Glucose Glucose aGlucosidase->Glucose Releases Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor Benzimidazole-based α-Glucosidase Inhibitor Inhibitor->aGlucosidase Competitive Inhibition Antimicrobial_Workflow start Synthesized 5-Difluoromethoxy- 2-mercaptobenzimidazole Analogs agar_diffusion Agar Well Diffusion Assay (Primary Screening) start->agar_diffusion broth_dilution Broth Microdilution Assay (MIC Determination) agar_diffusion->broth_dilution Active Compounds mic_result Minimum Inhibitory Concentration (MIC) Values broth_dilution->mic_result mbc_test Minimum Bactericidal Concentration (MBC) Assay mic_result->mbc_test mbc_result MBC Values mbc_test->mbc_result end Lead Compound Identification mbc_result->end

References

Safety Operating Guide

Proper Disposal of 5-Difluoromethoxy-2-mercaptobenzimidazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Difluoromethoxy-2-mercaptobenzimidazole, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and environmental impact.

Hazard Summary & Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards and to use the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Aquatic Hazard May be harmful to aquatic life with long-lasting effects.
Required PPESpecification
Eye Protection Wear eye protection with side shields, tested and approved under government standards such as EN166 (EU).[1]
Hand Protection Handle with gloves. Inspect gloves prior to use and use proper glove removal techniques.[1]
Protective Clothing Wear protective clothing to prevent skin exposure.[2]
Respiratory Protection Use only in a well-ventilated area.[1] If dust is generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and adheres to all applicable local, state, and national regulations.[1]

1. Waste Identification and Collection:

  • Unused Product: Unused or expired this compound should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as personal protective equipment (gloves, lab coats), weighing paper, and contaminated glassware, must also be disposed of as hazardous waste.

  • Collection: Collect waste in a suitable, clearly labeled, and tightly closed container.[2][3] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

2. Spill Management:

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.[2]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Containment: Prevent the spill from entering drains or waterways.[2]

  • Clean-up (Dry Spill):

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Carefully sweep or vacuum the spilled material.[1]

    • Place the collected material into a sealed plastic bag or other suitable container for disposal.[2]

  • Clean-up (Wet Spill):

    • If the material is wet, shovel or vacuum it up and place it in a labeled container for disposal.[2]

    • Wash the spill area with large amounts of water, preventing runoff into drains.[2]

  • Decontamination: Thoroughly decontaminate any equipment used in the clean-up process.[2]

3. Final Disposal:

  • Authorized Waste Collection: Dispose of the waste container through an authorized hazardous or special waste collection service.[2][4] Do not dispose of this chemical in the regular trash or pour it down the drain.

  • Regulatory Compliance: The disposal must be in accordance with all applicable local, state, and national environmental regulations.[1] It is the responsibility of the waste generator to correctly classify the waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_0 Disposal Protocol for this compound start Start: Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Expired Product waste_type->unused_product Chemical contaminated_material Contaminated Material (PPE, Glassware) waste_type->contaminated_material Labware spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill collect_waste Collect in Labeled, Sealed Container unused_product->collect_waste contaminated_material->collect_waste spill_cleanup->collect_waste storage Store in Cool, Dry, Well-Ventilated Area collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Dispose via Authorized Hazardous Waste Vendor contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Difluoromethoxy-2-mercaptobenzimidazole
Reactant of Route 2
Reactant of Route 2
5-Difluoromethoxy-2-mercaptobenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.